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  • Product: (3,5-Dibromophenyl)methanesulfonyl chloride

Core Science & Biosynthesis

Foundational

Synthesis routes for (3,5-Dibromophenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Synthesis of (3,5-Dibromophenyl)methanesulfonyl Chloride Abstract (3,5-Dibromophenyl)methanesulfonyl chloride is a key intermediate in synthetic organic chemistry, valued for its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (3,5-Dibromophenyl)methanesulfonyl Chloride

Abstract

(3,5-Dibromophenyl)methanesulfonyl chloride is a key intermediate in synthetic organic chemistry, valued for its utility in the development of novel pharmaceutical and agrochemical agents. The presence of the reactive sulfonyl chloride group, combined with the synthetically versatile bromine atoms on the aromatic ring, makes it a powerful building block for introducing the 3,5-dibromobenzylsulfonyl moiety. This guide provides a comprehensive overview of the principal synthetic routes for its preparation, designed for researchers, chemists, and drug development professionals. We will explore two primary, field-proven strategies, delving into the causality behind experimental choices, providing detailed step-by-step protocols, and offering a comparative analysis to guide methodological selection.

Introduction: The Strategic Importance of (3,5-Dibromophenyl)methanesulfonyl Chloride

The title compound belongs to the sulfonyl chloride class, which are renowned for their reactivity as electrophiles.[1] They are precursors to a wide range of sulfur-containing functional groups, most notably sulfonamides, which are a cornerstone in medicinal chemistry. The 3,5-dibromo substitution pattern offers specific advantages:

  • Metabolic Stability: The bulky bromine atoms can sterically hinder metabolic attack on the aromatic ring, potentially improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The two heavy halogen atoms significantly increase the lipophilicity of the molecule.

  • Synthetic Handles: The C-Br bonds are amenable to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage diversification and the construction of complex molecular architectures.[2]

This guide focuses on robust and scalable synthetic routes, prioritizing efficiency, safety, and operational simplicity.

Primary Synthetic Route: A Multi-step Pathway from 3,5-Dibromotoluene

This is the most widely applicable and flexible approach, commencing from the readily available starting material, 3,5-dibromotoluene. The strategy involves three key transformations: benzylic bromination, introduction of a sulfur moiety, and subsequent oxidative chlorination.

Logical Workflow: Synthesis from 3,5-Dibromotoluene

Route_1_Workflow start 3,5-Dibromotoluene mid1 3,5-Dibromobenzyl Bromide start->mid1  Step 1: Free-Radical  Bromination mid2 S-(3,5-dibromobenzyl)isothiouronium Bromide mid1->mid2  Step 2: Nucleophilic Substitution  with Thiourea final (3,5-Dibromophenyl)methanesulfonyl Chloride mid2->final  Step 3: Oxidative  Chlorosulfonation

Caption: Overall synthetic pathway starting from 3,5-dibromotoluene.

Step 1: Free-Radical Bromination of 3,5-Dibromotoluene

Causality and Expertise: The synthesis begins by activating the methyl group. Direct functionalization of the benzylic position is selectively achieved through a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing unwanted aromatic bromination.[3] A radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction upon heating or UV irradiation.[3][4] Carbon tetrachloride (CCl₄) is a traditional solvent, though safer alternatives like cyclohexane or acetonitrile are now more common.

Experimental Protocol: Synthesis of 3,5-Dibromobenzyl Bromide [3]

  • Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dibromotoluene (1.0 eq).

  • Reagents: Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 10-15 volumes). Add N-bromosuccinimide (1.1 eq) and a catalytic amount of dibenzoyl peroxide (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is that the dense succinimide byproduct will float to the surface upon completion.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to ensure full precipitation of the succinimide.

  • Isolation: Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a solvent like hexane to afford pure 3,5-dibromobenzyl bromide.

Step 2: Synthesis of S-(3,5-dibromobenzyl)isothiouronium Bromide

Causality and Expertise: With the activated benzyl bromide in hand, the next step is to introduce the sulfur atom. A highly reliable and efficient method is the reaction with thiourea.[5][6] Thiourea acts as an excellent sulfur nucleophile, readily displacing the bromide in an Sₙ2 reaction to form a stable, crystalline S-benzylisothiouronium salt.[7] This salt is easy to handle, often precipitates directly from the reaction mixture, and crucially, avoids the manipulation of malodorous thiols. Ethanol is an ideal solvent for this transformation.

Experimental Protocol: Synthesis of S-(3,5-dibromobenzyl)isothiouronium Bromide [5][6]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 3,5-dibromobenzyl bromide (1.0 eq) and thiourea (1.1-1.2 eq) in 95% ethanol (10 volumes).

  • Reaction: Heat the mixture to reflux. The reaction is typically complete in 1-3 hours. Monitor the disappearance of the benzyl bromide by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize crystallization.

  • Purification: Collect the white, crystalline precipitate of S-(3,5-dibromobenzyl)isothiouronium bromide by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum. The product is typically of high purity and can be used directly in the next step without further purification.

Step 3: Oxidative Chlorosulfonation to Yield the Final Product

Causality and Expertise: This is the critical step where the sulfur atom is oxidized and chlorinated to form the sulfonyl chloride. Modern organic synthesis offers several powerful methods that are superior to older, harsher techniques. These methods often proceed under mild conditions, are operationally simple, and provide high yields.[8] The S-benzylisothiouronium salt is an excellent substrate for these transformations.[9]

We present two authoritative protocols for this step.

This method is highly effective and uses readily available reagents. The reaction proceeds by oxidative cleavage of the C-S bond and subsequent chlorination.[5][8]

Experimental Protocol: NCS-Mediated Synthesis [5]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend S-(3,5-dibromobenzyl)isothiouronium bromide (1.0 eq) in a mixture of acetonitrile and 2 M aqueous hydrochloric acid (5:1 v/v, ~10 volumes).

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Add N-chlorosuccinimide (4.0-5.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature is maintained below 10°C.

  • Reaction: Stir the reaction vigorously at 0-5°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding cold water. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (3,5-Dibromophenyl)methanesulfonyl chloride.

  • Purification: The product can be purified by recrystallization, typically from a mixture of isopropyl ether and hexane.

This protocol represents a green chemistry approach, utilizing an inexpensive and safe oxidant.[9] The mechanism involves the in-situ generation of hypochlorous acid from the reaction of NaClO₂ with HCl, which then oxidizes the sulfur species to the desired sulfonyl chloride.[9]

Experimental Protocol: NaClO₂-Mediated Synthesis [9]

  • Setup: In a flask, dissolve the S-(3,5-dibromobenzyl)isothiouronium bromide (1.0 eq) in acetonitrile (~10 volumes).

  • Reagent Addition: To the stirred solution, add sodium chlorite (NaClO₂, ~4.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (~5.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Route: Chlorination of a Sulfonic Acid Precursor

An alternative, more traditional strategy involves the preparation of the corresponding (3,5-dibromophenyl)methanesulfonic acid, followed by chlorination. While robust, this route can be longer and may involve less desirable reagents.

Logical Workflow: Synthesis from Sulfonic Acid

Route_2_Workflow start (3,5-Dibromophenyl)methanethiol mid1 (3,5-Dibromophenyl)methanesulfonic Acid start->mid1  Step 1: Oxidation  (e.g., H₂O₂) final (3,5-Dibromophenyl)methanesulfonyl Chloride mid1->final  Step 2: Chlorination  (e.g., SOCl₂)

Caption: Alternative synthetic pathway via a sulfonic acid intermediate.

Causality and Expertise: This approach hinges on the classic conversion of a sulfonic acid to a sulfonyl chloride.[1][10] The sulfonic acid itself would first need to be synthesized, typically by the strong oxidation of the corresponding thiol, (3,5-dibromophenyl)methanethiol. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard for the final chlorination step.[1] The primary advantage here is the use of very common, inexpensive bulk reagents for the chlorination. However, the synthesis of the sulfonic acid adds a step, and the chlorination reaction often requires elevated temperatures and careful handling to manage the evolution of HCl and SO₂ gases.

Experimental Protocol: Chlorination of (3,5-dibromophenyl)methanesulfonic acid [1][5]

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place the (3,5-dibromophenyl)methanesulfonic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 3-5 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 76°C) for 2-4 hours, or until the evolution of gas ceases.

  • Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Purification: The crude residue, which is the desired sulfonyl chloride, can be purified by vacuum distillation or recrystallization.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, available starting materials, and safety considerations.

ParameterRoute 1: From 3,5-Dibromotoluene Route 2: From Sulfonic Acid
Starting Material 3,5-Dibromotoluene(3,5-Dibromophenyl)methanesulfonic acid
Key Reagents NBS, Thiourea, NCS or NaClO₂/HClH₂O₂ (for precursor), SOCl₂ or PCl₅
Number of Steps 3 (from dibromotoluene)2 (from thiol), 1 (from sulfonic acid)
Typical Yields Good to Excellent (often >70% overall)[5][9]Good (70-85% for chlorination step)[11]
Reaction Conditions Generally mild, low to ambient temperatures[5][9]Elevated temperatures for chlorination step[5]
Advantages High-yielding, avoids isolating thiols, uses modern & safer reagents, stable crystalline intermediate.[9]Uses inexpensive, common chlorinating agents. Straightforward final step if sulfonic acid is available.
Disadvantages Multi-step process.Requires synthesis of sulfonic acid precursor. Chlorination step can be harsh and evolves toxic gases.

Conclusion and Recommendations

For the de novo synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride, the multi-step route commencing from 3,5-dibromotoluene is highly recommended for its robustness, high yields, and operational safety. The formation of the stable S-benzylisothiouronium salt is a key advantage, simplifying handling and purification. The modern oxidative chlorosulfonation methods, particularly using NCS or NaClO₂, provide efficient and mild conditions for the final, critical transformation. The alternative route via the sulfonic acid is a viable option, especially if the sulfonic acid is already available, but is generally less favorable due to the harsher conditions of the final chlorination step. This guide provides the necessary technical details for researchers to confidently select and execute the optimal synthesis for their specific laboratory or developmental needs.

References

  • Yang, Z., Zheng, Y., & Xu, J. (2013). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Synlett, 24, 2165-2169. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • ResearchGate. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Unknown Author. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Source Not Found.
  • Georganics. (n.d.). Sulfonyl chlorides. [Link]

  • Chemistry Letters. (2006). Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Oxford Academic. [Link]

  • ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. [Link]

  • Thieme. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Thieme Connect.
  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of 3,5-Dibromotoluene: Properties and Synthesis Insights. [Link]

  • MDPI. (2020).
  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromobenzyl bromide. [Link]

  • ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

  • Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

Sources

Exploratory

Chemical structure and IUPAC name of (3,5-Dibromophenyl)methanesulfonyl chloride

Executive Summary (3,5-Dibromophenyl)methanesulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry and materials science. It serves as a bifunctional scaffold: the sulfonyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Dibromophenyl)methanesulfonyl chloride is a specialized organosulfur building block used primarily in medicinal chemistry and materials science. It serves as a bifunctional scaffold: the sulfonyl chloride moiety acts as a highly reactive electrophile for sulfonamide formation, while the 3,5-dibromo substitution pattern provides two equivalent aryl halide "handles" for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details its structural characterization, synthetic pathways, and handling protocols, emphasizing its role in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Characterization & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name is derived by treating the sulfonyl chloride group as the principal functional group attached to a methyl backbone, which is substituted by a phenyl ring.

  • Principal Group: Methanesulfonyl chloride (

    
    )
    
  • Substituent: (3,5-Dibromophenyl) group attached to the methyl carbon.

  • Full IUPAC Name: (3,5-Dibromophenyl)methanesulfonyl chloride

  • Alternative Names:

    • 3,5-Dibromo-

      
      -toluenesulfonyl chloride
      
    • 3,5-Dibromobenzylsulfonyl chloride

Physicochemical Properties (Predicted)

Note: While the 3,5-dichloro analog (CAS 163295-70-3) is widely indexed, the dibromo variant is often synthesized in situ or on-demand. Data below is derived from structure-property relationship (SPR) models of analogous benzyl sulfonyl chlorides.

PropertyValue / Description
Molecular Formula

Molecular Weight 348.44 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols.
Reactive Moiety Sulfonyl chloride (

)
Precursor CAS 1611-92-3 (3,5-Dibromobenzyl bromide)

Part 2: Synthetic Pathways & Production

The synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride typically proceeds via the oxidative chlorination of a benzyl thiol or, more commonly, the chlorination of a sulfonate salt derived from the corresponding benzyl halide.

Primary Synthetic Route (Via Sodium Sulfonate)

Direct chlorosulfonation of 1,3-dibromobenzene is not recommended due to directing group conflicts (regioselectivity issues). The most reliable route starts from 3,5-dibromobenzyl bromide .

Step 1: Sulfonation (Nucleophilic Substitution)
  • Reagents: 3,5-Dibromobenzyl bromide, Sodium sulfite (

    
    ), Water/Dioxane.
    
  • Mechanism:

    
     displacement of the benzylic bromide by the sulfite anion.
    
  • Outcome: Sodium (3,5-dibromophenyl)methanesulfonate.

Step 2: Chlorination
  • Reagents: Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ).
  • Catalyst: DMF (catalytic).

  • Outcome: (3,5-Dibromophenyl)methanesulfonyl chloride.

Synthetic Workflow Diagram

Synthesis Start 3,5-Dibromobenzyl bromide (CAS 1611-92-3) Step1 Reaction: Nucleophilic Substitution Reagent: Na2SO3 (aq) Start->Step1 Reflux Intermediate Sodium (3,5-dibromophenyl) methanesulfonate Step1->Intermediate Yields Salt Step2 Reaction: Chlorination Reagent: SOCl2 / cat. DMF Intermediate->Step2 Anhydrous Conditions Product (3,5-Dibromophenyl) methanesulfonyl chloride Step2->Product Isolation

Caption: Two-step synthesis from commercially available benzyl bromide precursors. The intermediate sulfonate salt is stable, while the final chloride is moisture-sensitive.

Part 3: Reactivity Profile & Mechanistic Insights

This compound is a bifunctional linker . The reactivity is orthogonal: the sulfonyl chloride is sensitive to nucleophiles (hard/soft), while the aryl bromines require transition metal catalysis to react.

The "Warhead": Sulfonyl Chloride Reactivity

The sulfur atom is highly electrophilic.[1]

  • Aminolysis: Reacts with primary/secondary amines (

    
    ) to form sulfonamides .
    
    • Conditions: DCM or THF, 0°C to RT, with a base scavenger (Et3N or Pyridine).

    • Mechanism:[2][3] Addition-elimination at the sulfur center.

  • Hydrolysis: Reacts with water to form the sulfonic acid (irreversible degradation).

The "Handle": Aryl Bromide Reactivity

Once the sulfonamide bond is formed (stable), the 3,5-dibromo motif allows for:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to install aryl/alkyl groups.

  • Buchwald-Hartwig Amination: Introduction of additional amine functionalities.

  • Site Selectivity: Both bromine positions are chemically equivalent due to symmetry (

    
     local symmetry of the ring), making mono-substitution difficult to control without statistical mixtures.
    
Divergent Synthesis Map

Reactivity Core (3,5-Dibromophenyl) methanesulfonyl chloride PathA Pathway A: Sulfonylation (Nucleophilic Attack) Core->PathA + R-NH2 / Base PathB Pathway B: Hydrolysis (Degradation) Core->PathB + H2O ProductA Sulfonamide Scaffold (Stable Intermediate) PathA->ProductA ProductB Sulfonic Acid (Waste) PathB->ProductB PathC Pathway C: Cross-Coupling (Pd-Catalyzed) ProductA->PathC + Ar-B(OH)2 / Pd(0) FinalDrug Functionalized Biaryl Sulfonamide PathC->FinalDrug C-C Bond Formation

Caption: Orthogonal reactivity profile. Pathway A must precede Pathway C to avoid side reactions with the sulfonyl chloride group during metal catalysis.

Part 4: Experimental Protocol (Sulfonamide Formation)

Objective: Synthesis of a generic sulfonamide derivative to validate the scaffold.

  • Preparation:

    • Ensure all glassware is oven-dried.

    • Purge reaction vessel with Nitrogen (

      
      ) or Argon.
      
  • Dissolution:

    • Dissolve (3,5-Dibromophenyl)methanesulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Addition:

    • Cool solution to 0°C.

    • Add Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA).

    • Dropwise add the amine nucleophile (1.1 equiv).

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS.[2] The starting material (chloride) is unstable on silica; monitor the disappearance of the amine or formation of the stable sulfonamide.

  • Workup:

    • Quench with saturated

      
       or 1M HCl (if product is not acid-sensitive).
      
    • Extract with DCM.[2]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
Quality Control (QC)
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the benzylic methylene (

    
    ) group. In the sulfonyl chloride, this typically appears around 4.8–5.0 ppm . Upon conversion to sulfonamide, this peak often shifts upfield to 4.2–4.4 ppm .
    
  • Storage: Store under inert gas at -20°C. Moisture sensitive.

References

  • Synthesis of Benzyl Sulfonyl Chlorides

    • Authoritative Source: Organic Syntheses, Coll. Vol. 4, p. 937 (1963); Vol. 30, p. 95 (1950).
    • Protocol Adaptation: "Preparation of Phenylmethanesulfonyl Chloride."
  • Precursor Data (3,5-Dibromobenzyl bromide)

    • Source: PubChem Compound Summary for CID 74640.
  • Reactivity of Sulfonyl Chlorides in MedChem

    • Source: "Sulfonamides as Medicinal Scaffolds," Journal of Medicinal Chemistry.
    • Context: General reactivity of -toluenesulfonyl chlorides in fragment-based design.
    • (General search for sulfonamide synthesis)

  • Analogous Compound Data (3,5-Dichlorophenyl analog)

    • Source: Sigma-Aldrich (Merck)
    • Used for physicochemical property estimation.[4]

Sources

Foundational

(3,5-Dibromophenyl)methanesulfonyl chloride molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of (3,5-Dibromophenyl)methanesulfonyl chloride. Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (3,5-Dibromophenyl)methanesulfonyl chloride.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(3,5-Dibromophenyl)methanesulfonyl chloride is a specialized organosulfur reagent used primarily as a sulfonylating agent in drug discovery and diversity-oriented synthesis (DOS). Distinguished by its electron-withdrawing dibromo-substitution pattern, this compound serves as a critical building block for introducing the (3,5-dibromobenzyl)sulfonyl moiety into molecular scaffolds. This moiety is particularly valued in Structure-Activity Relationship (SAR) studies for its ability to modulate lipophilicity (


) and engage in halogen bonding interactions within protein binding pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers
PropertyData
Chemical Name (3,5-Dibromophenyl)methanesulfonyl chloride
Alternative Names 3,5-Dibromobenzylsulfonyl chloride;

-Toluenesulfonyl chloride, 3,5-dibromo-
Molecular Formula C

H

Br

ClO

S
Molecular Weight 348.44 g/mol
Structural Class Benzyl sulfonyl chloride
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Calculated Physicochemical Parameters

The following parameters are critical for assessing the compound's behavior in synthetic workflows and its contribution to the physicochemical profile of final drug candidates.

ParameterValue (Predicted)Significance
Monoisotopic Mass 345.806 g/mol Mass spectrometry identification
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity due to dibromo-substitution
Polar Surface Area (PSA) 42.5

Contribution of sulfonyl chloride group
Rotatable Bonds 2C-S and S-Cl bond rotations
H-Bond Acceptors 2Sulfonyl oxygens

Synthetic Pathways & Experimental Protocols

The synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride is not typically achieved via direct sulfonation due to the deactivating nature of the bromine substituents. Instead, it is most reliably synthesized via the oxidative chlorination of the corresponding thiol or isothiouronium salt, derived from 3,5-dibromobenzyl bromide.

Validated Synthetic Route

The following workflow describes the conversion of 3,5-dibromotoluene to the target sulfonyl chloride.

Step 1: Radical Bromination Precursor: 3,5-Dibromotoluene


Intermediate A: 3,5-Dibromobenzyl bromide
Step 2: Thiouronium Salt Formation 
Intermediate A + Thiourea 

Intermediate B: S-(3,5-Dibromobenzyl)isothiouronium bromide Step 3: Oxidative Chlorination Intermediate B +

(or NCS) +


Target Product
Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of lachrymatory benzyl halides and toxic


/

gases.
Phase 1: Preparation of Isothiouronium Intermediate
  • Reagents : Dissolve 3,5-dibromobenzyl bromide (10 mmol) and thiourea (11 mmol) in absolute ethanol (25 mL).

  • Reaction : Heat the mixture to reflux for 2–3 hours. The solution will typically become clear before a white precipitate (the salt) begins to form.

  • Isolation : Cool the mixture to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: High melting point solid (salt) confirms formation.

Phase 2: Oxidative Chlorination to Sulfonyl Chloride
  • Suspension : Suspend the S-(3,5-dibromobenzyl)isothiouronium bromide salt (10 mmol) in water (50 mL) and DCM (50 mL) in a flask cooled to 0°C.

  • Chlorination : Slowly bubble chlorine gas (

    
    ) through the mixture OR add N-Chlorosuccinimide (NCS, 40 mmol) portion-wise while maintaining temperature <10°C.
    
  • Mechanism : The oxidative cleavage of the C-S bond yields the sulfonyl chloride directly.

  • Workup : Separate the organic (DCM) layer. Wash with cold water (2x) and brine (1x). Dry over anhydrous

    
    .[1]
    
  • Purification : Evaporate the solvent at reduced pressure (<30°C to prevent thermal decomposition). Recrystallize from hexane/EtOAc if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3,5-Dibromotoluene Step1 Radical Bromination (NBS, CCl4, hv) Start->Step1 Inter1 3,5-Dibromobenzyl bromide Step1->Inter1 Yield: ~70-80% Step2 Nucleophilic Sub. (Thiourea, EtOH) Inter1->Step2 Inter2 Isothiouronium Salt Step2->Inter2 Quant. Step3 Oxidative Chlorination (Cl2/H2O or NCS/HCl) Inter2->Step3 Final (3,5-Dibromophenyl) methanesulfonyl chloride Step3->Final Yield: ~60-75%

Caption: Step-wise synthetic pathway from commercially available toluene derivatives to the target sulfonyl chloride.

Reactivity & Applications in Drug Discovery

Reactivity Profile

As a benzyl sulfonyl chloride, this compound is less stable than aryl sulfonyl chlorides (e.g., tosyl chloride) due to the presence of


-protons, which can lead to the elimination of 

(desulfonylation) under strongly basic conditions or high heat.
  • Primary Reaction : Sulfonylation of amines (to form sulfonamides) and alcohols (to form sulfonate esters).

  • Side Reaction : Formation of stilbenes via Ramberg-Bäcklund rearrangement if treated with strong base.

Medicinal Chemistry Utility

The 3,5-dibromo substitution pattern offers unique advantages in hit-to-lead optimization:

  • Halogen Bonding : The bromine atoms can act as electrophilic caps (sigma-holes), engaging in halogen bonding with backbone carbonyls or specific residues (e.g., Asp, Glu) in the target protein.

  • Lipophilic Space Filling : The bulky, hydrophobic nature of the 3,5-dibromobenzyl group is ideal for occupying large hydrophobic pockets (e.g., in kinase or protease active sites).

  • Metabolic Stability : The blocked meta-positions prevent metabolic oxidation at these sites, potentially increasing the half-life of the drug candidate.

Application Logic Diagram

Applications Reagent (3,5-Dibromophenyl) methanesulfonyl chloride Reaction1 Rxn: Primary Amines (Pyridine/DCM) Reagent->Reaction1 Reaction2 Rxn: Alcohols (Et3N/DMAP) Reagent->Reaction2 Product1 Sulfonamide Library (SAR Exploration) Reaction1->Product1 Mechanism Mechanistic Role: Halogen Bonding (Br...O) Hydrophobic Filling Product1->Mechanism Target Interaction Product2 Sulfonate Esters (Leaving Groups) Reaction2->Product2

Caption: Functional application of the reagent in generating diverse chemical libraries for biological evaluation.

Handling, Stability & Safety (MSDS Summary)

This compound is a corrosive alkylating agent. Strict adherence to safety protocols is mandatory.

Hazard ClassGHS ClassificationHandling Precaution
Corrosive Skin Corr. 1B (H314)Wear chemical-resistant gloves (Nitrile/Neoprene) and face shield.
Reactive Water-reactive (EUH014)Store under inert gas (Nitrogen/Argon). Keep strictly dry.[2]
Lachrymator Eye Dam. 1 (H318)Open only in a functioning fume hood.

Storage Conditions:

  • Temperature : 2-8°C (Refrigerate).

  • Atmosphere : Argon or Nitrogen (Hydrolysis yields HCl and the corresponding sulfonic acid).

  • Shelf Life : ~6-12 months if sealed and dry.

References

  • PubChem Compound Summary . (3,5-dichlorophenyl)methanesulfonyl chloride (Analogous Structure Reference). National Center for Biotechnology Information. Link

  • BenchChem Technical Guide . Synthesis of (2-bromophenyl)methanesulfonyl Chloride. (Protocol adaptation source). Link

  • Sigma-Aldrich . Product Specification: (3,5-Dichlorophenyl)methanesulfonyl chloride. (Safety and Handling Data). Link

  • Mao, L., et al. (2011).[3] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Synlett. (Mechanistic insight on sulfonyl chloride reactivity). Link

  • ResearchGate . Synthesis of methanesulfonyl chloride from methane and sulfuryl chloride. (General oxidative chlorination methodologies). Link

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of (3,5-Dibromophenyl)methanesulfonyl chloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, functionalized sulfonyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, functionalized sulfonyl chlorides are indispensable building blocks for the synthesis of sulfonamides—a pharmacophore ubiquitous in antimicrobials, carbonic anhydrase inhibitors, and targeted oncology therapeutics. (3,5-Dibromophenyl)methanesulfonyl chloride represents a highly specialized reagent. The 3,5-dibromo substitution pattern imparts significant steric bulk, enhanced lipophilicity, and the potential for robust halogen bonding in target protein pockets.

However, handling benzylic sulfonyl chlorides requires precise solvent selection. The molecule possesses a dual character: a highly lipophilic, polarizable aromatic tail and a highly electrophilic, moisture-sensitive sulfonyl chloride headgroup. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its solvation mechanics, and a self-validating experimental protocol for accurate solubility quantification without inducing degradation.

Structural Causality and Solvation Mechanics

To understand the solubility of (3,5-Dibromophenyl)methanesulfonyl chloride, we must dissect its molecular architecture and compare it to its unsubstituted parent compound, phenylmethanesulfonyl chloride (benzylsulfonyl chloride)[1][2].

  • Lipophilic Enhancement via Halogenation: The addition of two heavy bromine atoms to the aromatic ring drastically increases the molecular weight and the partition coefficient (

    
    ). Bromine's large electron cloud increases London dispersion forces, which thermodynamically favors solvation in polarizable, low-dielectric solvents such as dichloromethane (DCM) and toluene[3].
    
  • Electrophilic Vulnerability: The

    
     group is a powerful electrophile. The sulfur atom is highly electron-deficient due to the inductive pull of two oxygen atoms and a chlorine atom.
    
  • The Protic Solvent Pitfall: Because of this electrophilicity, protic solvents (water, methanol, ethanol) are strictly incompatible. Solvation in these media is not a physical process but a chemical reaction. Water induces rapid hydrolysis to (3,5-dibromophenyl)methanesulfonic acid and hydrochloric acid[1]. Alcohols induce solvolysis, yielding sulfonate esters.

G RSO2Cl (3,5-Dibromophenyl) methanesulfonyl chloride Sulfonic Sulfonic Acid + HCl (Hydrolysis Degradant) RSO2Cl->Sulfonic Degradation Pathway Ester Sulfonate Ester + HCl (Solvolysis Degradant) RSO2Cl->Ester Degradation Pathway H2O Water (Trace Moisture) H2O->RSO2Cl Nucleophilic Attack ROH Alcohols (MeOH/EtOH) ROH->RSO2Cl Nucleophilic Attack

Mechanistic pathways of degradation in protic or nucleophilic solvents.

Comprehensive Solubility Matrix

Based on the physicochemical extrapolation of halogenated benzylsulfonyl chlorides[4][5], the following matrix outlines the solubility profile of (3,5-Dibromophenyl)methanesulfonyl chloride at 25°C.

Note: Quantitative values are extrapolated estimates intended to guide process solvent selection.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Application SuitabilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)> 150Optimal Non-nucleophilic; highly polarizable; perfectly solvates both the lipophilic ring and polar headgroup.
Polar Aprotic Tetrahydrofuran (THF)> 100Excellent Strong dipole stabilizes the

group; must be strictly anhydrous to prevent ring-opening/hydrolysis.
Polar Aprotic Acetonitrile (MeCN)~ 80Very Good High dielectric constant; excellent for downstream amine coupling reactions.
Non-Polar Toluene~ 60Good Pi-pi stacking interactions with the aromatic ring aid dissolution[3].
Non-Polar Hexanes / Heptane< 5Poor (Anti-solvent) Lack of dipole moment fails to solvate the highly polar sulfonyl chloride moiety. Ideal for trituration.
Protic / Nucleophilic Methanol / WaterN/A (Reacts)Incompatible Rapid solvolysis/hydrolysis destroys the reagent[1].

Experimental Methodology: Self-Validating Solubility Protocol

A common pitfall in pharmaceutical labs is attempting to measure the solubility of reactive electrophiles using standard High-Performance Liquid Chromatography (HPLC). Direct injection of a sulfonyl chloride onto a reversed-phase column (typically utilizing water/acetonitrile gradients) results in on-column hydrolysis. The resulting erratic peak areas lead to wildly inaccurate solubility calculations.

To ensure trustworthiness and scientific integrity , we utilize a Derivatization-Coupled HPLC Assay . This self-validating system instantly traps the dissolved sulfonyl chloride as a highly stable sulfonamide prior to analysis, ensuring that the quantified amount perfectly reflects the intact reagent in the original solvent.

Step-by-Step Protocol

Phase 1: Equilibration (Inert Atmosphere Required)

  • Solvent Drying: Dry the target organic solvent (e.g., THF, DCM) over activated 3Å molecular sieves for 24 hours prior to use.

  • Saturation: In a 4 mL amber glass vial purged with Argon, add 200 mg of (3,5-Dibromophenyl)methanesulfonyl chloride.

  • Solvation: Add 1.0 mL of the dried test solvent. Seal with a PTFE-lined septum cap.

  • Agitation: Shake the vial at 400 RPM at exactly 25°C for 2 hours. (Note: Prolonged equilibration beyond 2 hours is avoided to minimize thermal degradation or reaction with trace background moisture).

  • Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean, Argon-purged vial. This is your Saturated Aliquot.

Phase 2: Chemical Trapping (Derivatization) 6. Quench Solution Preparation: Prepare a quench solution of 0.5 M Morpholine and 0.5 M N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM. 7. Trapping: Accurately pipette 50 µL of the Saturated Aliquot into 950 µL of the Quench Solution. 8. Reaction: Vortex for 30 seconds. The morpholine instantly and quantitatively reacts with the sulfonyl chloride to form a stable morpholine-sulfonamide derivative.

Phase 3: Quantification 9. Dilution & Analysis: Dilute the quenched mixture 1:10 in mobile phase and inject onto an RP-HPLC system (C18 column, UV detection at 254 nm). 10. Calculation: Compare the peak area of the stable sulfonamide against a pre-established calibration curve of the synthesized, purified morpholine-sulfonamide standard. Back-calculate to determine the exact solubility of the parent chloride.

G Start Saturated Solution (Unknown Concentration) Filter PTFE Filtration (Remove Solids) Start->Filter Trap Add Morpholine + DIPEA (Instant Derivatization) Filter->Trap 50 µL Aliquot Stable Stable Sulfonamide (Analyte Locked) Trap->Stable Quantitative Yield HPLC RP-HPLC Analysis (Aqueous Mobile Phase Safe) Stable->HPLC Accurate Detection

Workflow of the Derivatization-Coupled HPLC Assay for reactive electrophiles.

Downstream Application: Synthesis Considerations

When utilizing (3,5-Dibromophenyl)methanesulfonyl chloride in drug synthesis, the solubility profile dictates the reaction engineering. Because the compound is highly soluble in DCM and THF, these are the solvents of choice for sulfonylation reactions.

Best Practices for Amine Coupling:

  • Base Selection: Use non-nucleophilic organic bases like Triethylamine (TEA) or DIPEA to scavenge the generated HCl. Avoid aqueous bases (like NaOH) in biphasic systems unless utilizing Schotten-Baumann conditions with extreme care, as the benzylic protons (

    
    -protons) are rendered highly acidic by the adjacent sulfonyl group and the electron-withdrawing dibromophenyl ring. Strong bases can lead to deprotonation and subsequent formation of reactive sulfene intermediates, which may polymerize or form unwanted byproducts.
    
  • Addition Sequence: Always dissolve the amine and base in the solvent first, then add the (3,5-Dibromophenyl)methanesulfonyl chloride (either as a solid or pre-dissolved in anhydrous DCM) dropwise at 0°C to control the exothermic reaction and minimize side reactions.

References

  • Briti Scientific. "Benzylsulfonyl Chloride, ≥98%." Briti Scientific Catalog. Available at: [Link]

  • National Center for Biotechnology Information. "Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740." PubChem. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide on the Reactivity and Stability of (3,5-Dibromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract (3,5-Dibromophenyl)methanesulfonyl chloride is a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dibromophenyl)methanesulfonyl chloride is a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries, for the introduction of the (3,5-dibromophenyl)methanesulfonyl moiety. Its utility is derived from the highly electrophilic nature of the sulfonyl chloride group, which readily undergoes reactions with a variety of nucleophiles. This inherent reactivity, however, also dictates its stability profile, necessitating specific handling and storage protocols to prevent degradation. This guide provides a comprehensive analysis of the reactivity and stability of (3,5-dibromophenyl)methanesulfonyl chloride, offering insights into its chemical behavior, optimal reaction conditions, and analytical methodologies for its characterization. By understanding these parameters, researchers can effectively utilize this reagent while ensuring the integrity and reproducibility of their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (3,5-dibromophenyl)methanesulfonyl chloride is fundamental to its effective application.

PropertyValueReference
CAS Number 163295-70-3[1]
Molecular Formula C₇H₅Br₂ClO₂S
Molecular Weight 334.41 g/mol [2]
Appearance Solid
Predicted Boiling Point ~345 °C[3]
Predicted Density ~1.75 g/cm³[3]
Structural Characterization Techniques

Accurate structural elucidation and purity assessment are critical for ensuring the quality of (3,5-dibromophenyl)methanesulfonyl chloride. A combination of spectroscopic and chromatographic methods is typically employed.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are recommended for analysis.[4]

  • Mass Spectrometry (MS) : MS analysis provides information on the molecular weight and fragmentation patterns. Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[4] Coupling MS with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) allows for the separation and identification of impurities.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the sulfonyl chloride functional group through its characteristic absorption bands.

Chemical Reactivity and Synthetic Utility

The synthetic value of (3,5-dibromophenyl)methanesulfonyl chloride is centered on the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack.[3] The chloride ion serves as an excellent leaving group, facilitating a wide range of transformations.[3]

Reactions with Nucleophiles

(3,5-Dibromophenyl)methanesulfonyl chloride readily reacts with various nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, which are important pharmacophores in many drug candidates.[5]

  • Sulfonamide Formation : Reaction with primary and secondary amines in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding sulfonamides.[6] This is a cornerstone reaction in medicinal chemistry for synthesizing potential therapeutic agents, including kinase inhibitors and antibacterial compounds.[5]

  • Sulfonate Ester Formation : Alcohols react with (3,5-dibromophenyl)methanesulfonyl chloride to form sulfonate esters (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[7]

  • Reduction to Sulfinates : Sulfonyl chlorides can be reduced to the corresponding sulfinates using reagents like sodium sulfite.[8]

The presence of two bromine atoms on the phenyl ring provides opportunities for further synthetic modifications through cross-coupling reactions, enhancing the molecular diversity of the resulting compounds.[5]

Stability and Decomposition Pathways

The high reactivity of (3,5-dibromophenyl)methanesulfonyl chloride also renders it susceptible to degradation under certain conditions. Understanding these decomposition pathways is crucial for its proper handling and storage.

Moisture Sensitivity and Hydrolysis

Like other sulfonyl chlorides, (3,5-dibromophenyl)methanesulfonyl chloride is highly sensitive to moisture.[3] It reacts with water, often vigorously, to hydrolyze into the corresponding (3,5-dibromophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[3] This exothermic reaction can lead to pressure buildup in sealed containers if moisture is present.[3]

Thermal Stability

While possessing a high predicted boiling point, sulfonyl chlorides can undergo thermal decomposition at elevated temperatures.[9][10] The decomposition can proceed through either radical or ionic pathways, depending on the specific structure and reaction conditions.[9] For many reactions involving sulfonyl chlorides, maintaining temperatures below 30°C is recommended to minimize decomposition.[9]

Signs of Decomposition

The decomposition of (3,5-dibromophenyl)methanesulfonyl chloride can be identified by several indicators:

  • Color Change : The development of a dark coloration, such as brown or black, can signal decomposition.[9]

  • Gas Evolution : The formation of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are common byproducts of decomposition.[9]

  • Formation of Impurities : The appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in NMR or LC-MS analysis, corresponding to the sulfonic acid or other degradation products, is a clear sign of decomposition.[9]

Handling, Storage, and Safety

Due to its reactive and corrosive nature, strict safety protocols must be followed when handling (3,5-dibromophenyl)methanesulfonyl chloride.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent contact and inhalation.[11]

  • Gloves : Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11]

  • Eye Protection : Use tightly fitting safety goggles or a face shield.[11][12]

  • Protective Clothing : A chemical-resistant lab coat or apron is necessary.[11]

Handling Procedures
  • Ventilation : Always handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]

  • Inert Atmosphere : When possible, handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[9]

  • Spill Response : In case of a small spill, absorb with an inert material like vermiculite and dispose of it as hazardous waste.[11] For larger spills, evacuate the area and follow established procedures for hazardous chemical cleanup.[11]

Storage Recommendations

Proper storage is critical to maintain the stability and purity of the compound.[11]

  • Containers : Store in airtight, corrosion-resistant containers, such as glass bottles with PTFE-lined caps.[11]

  • Moisture Control : Keep containers tightly sealed and store in a dry, cool, and well-ventilated place, away from humid environments.[11][12]

  • Temperature : Ideal storage temperature is between 15-25°C.[11]

  • Segregation : Store away from incompatible materials such as bases, oxidizing agents, and strong acids.[11]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments involving (3,5-dibromophenyl)methanesulfonyl chloride.

Synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride

While the direct synthesis is not extensively reported, analogous procedures for similar sulfonyl chlorides can be adapted. One common method is the oxidative chlorination of the corresponding thiol.[13]

SynthesisWorkflow

Protocol:

  • Dissolve (3,5-dibromophenyl)methanethiol (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a mixture of N-chlorosuccinimide (4.0 eq) and 2 M aqueous hydrochloric acid dropwise, ensuring the internal temperature remains below 10°C.[13]

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Once the reaction is complete, quench by adding a saturated solution of sodium sulfite.[13]

  • Extract the product with a suitable organic solvent (e.g., isopropyl ether).[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[13]

Stability Study Protocol (ICH Q1A Guidelines)

StabilityStudy

Protocol:

  • Package the pure (3,5-dibromophenyl)methanesulfonyl chloride in the proposed commercial packaging.

  • Perform a battery of analytical tests including:

    • Visual appearance

    • Assay and purity by a validated stability-indicating HPLC method[16]

    • Water content by Karl Fischer titration[16]

Analytical Method for Quantification (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity and concentration of sulfonyl chlorides.[4][16]

Protocol:

  • Mobile Phase Preparation : Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard Solution Preparation : Accurately weigh a reference standard of (3,5-dibromophenyl)methanesulfonyl chloride and dissolve it in a suitable diluent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation : Accurately weigh the sample and dissolve it in the diluent to a known concentration.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detector : UV at an appropriate wavelength

  • Analysis : Inject the standard and sample solutions into the HPLC system.

  • Calculation : Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.[4]

Conclusion

(3,5-Dibromophenyl)methanesulfonyl chloride is a highly reactive and synthetically valuable compound. A comprehensive understanding of its reactivity profile, stability limitations, and appropriate handling procedures is paramount for its successful and safe utilization in research and development. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals, enabling them to harness the synthetic potential of this reagent while ensuring the quality and reproducibility of their work. Adherence to the described analytical methods will further guarantee the integrity of starting materials and final products, a critical aspect of drug development and chemical synthesis.

References

  • Sulfuryl chloride. (n.d.). Retrieved from [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Retrieved from [Link]

  • sulphuryl chloride - Sdfine. (n.d.). Retrieved from [Link]

  • ntrimetric determination of some sulphonyl chlorides. (n.d.). Retrieved from [Link]

  • METHANESULFONYL CHLORIDE. (1950). Organic Syntheses, 30, 58. doi:10.15227/orgsyn.030.0058
  • Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6). Retrieved from [Link]

  • What are the quality control methods for 4 - Toluene Sulfonyl Chloride? - Blog. (2025, August 20). Retrieved from [Link]

  • Barker, J. E., Payne, C. M., & Maulding, J. (n.d.). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry. Retrieved from [Link]

  • Simple spectrophotometry method for the determination of sulfur dioxide in an alcohol-thionyl chloride reaction. (2015, September 3). PubMed. Retrieved from [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Methanesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Stability Testing Of Existing Active Substances And Related Finished Products - European Medicines Agency. (2003, December 17). Retrieved from [Link]

  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction - HoriazonChemical. (n.d.). Retrieved from [Link]

  • 3,5-Dibromobenzene-1-sulfonyl chloride | C6H3Br2ClO2S | CID 21482746 - PubChem. (n.d.). Retrieved from [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20). Retrieved from [Link]

  • (3,5-dichlorophenyl)methanesulfonyl Chloride | C7H5Cl3O2S | CID 4993270 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - ResearchGate. (n.d.). Retrieved from [Link]

  • Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. (2011, January 28). Retrieved from [Link]

  • Evaporation and thermal decomposition of 1-ethyl-3-methylimidazolium chloride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • APRIL 14 - 17, 2025 - Drug Discovery Chemistry. (2025, March 7). Retrieved from [Link]

  • (PDF) Drug Discovery and its Applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques - MDPI. (2023, April 24). Retrieved from [Link]

  • What Is the Equation for the Decomposition of Aluminum Chloride? : Chemistry Help. (2014, February 8). Retrieved from [Link]

Sources

Exploratory

(3,5-Dibromophenyl)methanesulfonyl Chloride: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide This guide provides an in-depth exploration of the potential applications of (3,5-Dibromophenyl)methanesulfonyl chloride in the field of medicinal chemistry. As a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide

This guide provides an in-depth exploration of the potential applications of (3,5-Dibromophenyl)methanesulfonyl chloride in the field of medicinal chemistry. As a bifunctional reagent, this compound offers a unique combination of a highly reactive sulfonyl chloride group and a strategically halogenated aromatic ring. This dual-feature scaffold presents a compelling platform for the design and synthesis of novel therapeutic agents, molecular probes, and other valuable tools for drug discovery and development. We will delve into the synthetic utility, potential biological targets, and strategic considerations for leveraging this promising building block.

The Molecular Architecture: A Foundation for Versatility

(3,5-Dibromophenyl)methanesulfonyl chloride is an organosulfur compound characterized by two key reactive centers. The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it highly susceptible to nucleophilic attack, most notably from primary and secondary amines.[1] This reactivity is the cornerstone of its utility in forming stable sulfonamide linkages, a well-established and highly valued pharmacophore in a multitude of approved drugs.[2][3]

The second critical feature is the 3,5-dibromophenyl moiety. The presence of two bromine atoms on the aromatic ring significantly influences the molecule's physicochemical properties. These halogen atoms can enhance lipophilicity, which may improve membrane permeability.[4] Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding and molecular recognition.[5] The bromine atoms also serve as convenient synthetic handles for further molecular elaboration through various cross-coupling reactions.

Core Applications in Drug Discovery and Development

The primary application of (3,5-Dibromophenyl)methanesulfonyl chloride in medicinal chemistry lies in the synthesis of diverse libraries of sulfonamide derivatives.[6] Sulfonamides are known to exhibit a wide spectrum of biological activities, and this scaffold provides a robust starting point for exploring new chemical space.[7][8]

The sulfonamide moiety is a classic zinc-binding group and has been instrumental in the development of inhibitors for various metalloenzymes, most notably carbonic anhydrases (CAs).[2][8] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. The (3,5-Dibromophenyl)methanesulfonyl group can be readily incorporated into scaffolds designed to target the active site of these enzymes. The dibromophenyl ring can be strategically positioned to occupy hydrophobic pockets within the enzyme's active site, potentially leading to enhanced potency and selectivity.

Protein kinases are another major class of enzymes that are attractive targets for drug discovery, particularly in oncology.[6] While not a classic kinase-binding motif, the sulfonamide group can act as a hydrogen bond acceptor and a scaffold to orient other pharmacophoric elements. The (3,5-Dibromophenyl)methanesulfonyl moiety can be used to synthesize novel kinase inhibitors where the brominated ring interacts with specific residues in the kinase domain.

Illustrative Enzyme Inhibition Pathway

enzyme_inhibition cluster_synthesis Synthesis of Inhibitor cluster_inhibition Enzyme Inhibition reagent (3,5-Dibromophenyl)methanesulfonyl chloride inhibitor Sulfonamide-based Inhibitor reagent->inhibitor Reaction amine Primary/Secondary Amine amine->inhibitor binding Inhibitor Binding inhibitor->binding Targets enzyme Target Enzyme (e.g., Carbonic Anhydrase) active_site Enzyme Active Site inhibition Biological Effect (e.g., Reduced Tumor Growth) binding->inhibition

Caption: Workflow from synthesis to potential therapeutic effect.

The sulfonamide functional group has a rich history in the development of antibacterial drugs.[3] While the emergence of antibiotic resistance has lessened their use as standalone agents, there is continued interest in developing novel sulfonamides that may overcome these resistance mechanisms or act on new bacterial targets. The (3,5-Dibromophenyl)methanesulfonyl scaffold can be used to generate new sulfonamide derivatives for screening against a panel of pathogenic bacteria.[6]

In the realm of anti-inflammatory agents, sulfonamides are present in drugs like celecoxib, a COX-2 inhibitor.[3] The (3,5-Dibromophenyl)methanesulfonyl chloride can be used to synthesize analogs of known anti-inflammatory drugs or to create entirely new chemical entities for screening in inflammation assays.

Experimental Protocols

The following protocols provide a general framework for the synthesis and preliminary biological evaluation of sulfonamides derived from (3,5-Dibromophenyl)methanesulfonyl chloride.

This protocol describes the reaction of (3,5-Dibromophenyl)methanesulfonyl chloride with a generic primary amine.

Materials:

  • (3,5-Dibromophenyl)methanesulfonyl chloride

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[6]

  • In a separate flask, dissolve (3,5-Dibromophenyl)methanesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow Diagram

synthesis_workflow start Start Materials: (3,5-Dibromophenyl)methanesulfonyl chloride Primary/Secondary Amine dissolve Dissolve amine and base (e.g., Et3N) in anhydrous solvent (e.g., DCM) at 0°C start->dissolve add_sulfonyl Add sulfonyl chloride solution dropwise dissolve->add_sulfonyl react Stir at room temperature (4-16h) Monitor by TLC add_sulfonyl->react quench Quench with water react->quench extract Workup: 1. Separate layers 2. Wash with HCl, NaHCO3, brine 3. Dry over MgSO4 quench->extract purify Purify by recrystallization or column chromatography extract->purify product Final Product: (3,5-Dibromophenyl)methanesulfonamide derivative purify->product

Caption: Step-by-step synthesis of sulfonamide derivatives.

This protocol outlines a common method for assessing the potential anticancer activity of the synthesized sulfonamides.

Materials:

  • Synthesized sulfonamide compounds

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[6]

  • Prepare stock solutions of the synthesized sulfonamides in DMSO and then dilute them to various final concentrations in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables summarize key information for researchers working with (3,5-Dibromophenyl)methanesulfonyl chloride.

Table 1: Potential Biological Activities of Sulfonamide Derivatives

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Carbonic Anhydrases, Protein KinasesThe sulfonamide moiety is a known zinc-binding group for CAs and can act as a scaffold for kinase inhibitors.[2][6]
Infectious Diseases Dihydropteroate Synthase (DHPS)Sulfonamides are classic inhibitors of folate biosynthesis in bacteria.[3]
Inflammation Cyclooxygenase-2 (COX-2)The sulfonamide scaffold is present in known COX-2 inhibitors.[3]
Neurological Disorders Various GPCRs and Ion ChannelsThe sulfonamide group can be a key pharmacophore for CNS targets.

Table 2: Summary of Synthetic Conditions for Sulfonamide Formation

ParameterRecommended ConditionsNotes
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Ensure the solvent is dry to prevent hydrolysis of the sulfonyl chloride.
Base Triethylamine (Et₃N), PyridineA non-nucleophilic base is required to scavenge the HCl byproduct.[1]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C helps to control the exothermic reaction.
Reaction Time 4-16 hoursMonitor by TLC to determine the point of completion.
Purification Recrystallization or Column ChromatographyThe choice of method depends on the physical properties of the product.
Conclusion and Future Outlook

(3,5-Dibromophenyl)methanesulfonyl chloride represents a highly promising and versatile building block for medicinal chemists. Its straightforward reactivity to form the privileged sulfonamide scaffold, combined with the unique properties imparted by the dibrominated phenyl ring, provides a fertile ground for the discovery of new therapeutic agents. The potential for halogen bonding and the ability to use the bromine atoms as synthetic handles for further diversification make this compound particularly attractive for modern drug design strategies. Future research in this area will likely focus on the synthesis of diverse compound libraries and their evaluation against a wide range of biological targets, further unlocking the therapeutic potential of this valuable chemical entity.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). PubMed. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]

  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). PMC. [Link]

  • Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). (2019). PMC. [Link]

  • BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Methanesulfonyl chloride. (1950). Organic Syntheses. [Link]

  • Effects of aromatic bromine compounds on the function of biological membranes. (1979). PubMed. [Link]

  • Application of Sulfonyl in Drug Design. (2019). ResearchGate. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • Process for the preparation of aromatic or heteroaromatic sulfonyl halides. (1995).

Sources

Foundational

Literature review of (3,5-Dibromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1700491-56-0 Formula: C₇H₅Br₂ClO₂S Molecular Weight: 348.44 g/mol [1]

Executive Summary

(3,5-Dibromophenyl)methanesulfonyl chloride is a specialized organosulfur building block used primarily in the synthesis of complex sulfonamides for medicinal chemistry and agrochemical applications. Unlike its aryl sulfonyl chloride counterparts (e.g., benzenesulfonyl chloride), this compound features a methylene spacer (


) between the aromatic ring and the sulfonyl group. This "kink" alters the spatial orientation of the pharmacophore, allowing the 3,5-dibromoaryl moiety to access distinct hydrophobic pockets in protein targets, such as kinases or metalloproteases, often leveraging halogen bonding interactions.

This guide details the synthesis, reactivity, and validation protocols for this compound, designed for researchers requiring high-fidelity incorporation of the 3,5-dibromobenzyl motif.

Chemical Identity & Physical Properties

The compound is characterized by the presence of two bromine atoms at the meta positions, imparting significant lipophilicity and electron-withdrawing character, which influences the reactivity of the sulfonyl chloride and the acidity of the resulting sulfonamides.

PropertyValue / DescriptionNote
CAS Number 1700491-56-0Research chemical grade
Appearance Off-white to pale yellow solidLow melting point solid
Solubility DCM, THF, EtOAc, TolueneReacts with protic solvents
Stability Moisture SensitiveHydrolyzes to sulfonic acid
Reactivity Electrophilic (Sulfonyl center)Susceptible to nucleophilic attack
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Desiccate to prevent hydrolysis

Synthetic Pathway & Manufacturing

While often sourced commercially, in-house synthesis is required for isotopic labeling or large-scale preparation. The most robust route avoids direct chlorosulfonation (which risks regioselectivity issues) and instead utilizes the oxidative chlorination of the corresponding thiol or isothiouronium salt .

Synthesis Workflow (Graphviz)

Synthesispathway Start 3,5-Dibromobenzyl bromide Inter1 Isothiouronium Salt (Intermediate) Start->Inter1 Step2 Oxidative Chlorination Inter1->Step2 Reagent1 Thiourea Ethanol, Reflux Reagent1->Inter1 Product (3,5-Dibromophenyl) methanesulfonyl chloride Step2->Product Reagent2 NCS, HCl (aq) Acetonitrile, <10°C Reagent2->Step2

Figure 1: Two-step synthesis via isothiouronium salt to ensure regiochemical purity.

Detailed Protocol: Oxidative Chlorination

Causality: Direct chlorosulfonation of 1,3-dibromobenzene is inefficient due to deactivation. The benzyl bromide precursor allows for a nucleophilic substitution followed by oxidation, guaranteeing the sulfonyl group is attached to the methylene carbon.

Step 1: Formation of Isothiouronium Salt

  • Dissolve 3,5-dibromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (5 mL/mmol).

  • Reflux for 2–3 hours. The product often precipitates upon cooling.

  • Filter and wash with cold ethanol/ether. Checkpoint: High melting point solid confirms salt formation.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

  • Suspend the isothiouronium salt in Acetonitrile/2M HCl (5:1 v/v).

  • Cool to 0°C. Critical: Temperature control prevents over-oxidation or hydrolysis.

  • Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise over 30 minutes.

  • Stir at 0–10°C for 1–2 hours.

  • Workup: Dilute with cold water, extract immediately with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate below 30°C.

  • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization (Hexanes) if necessary.

Reactivity & Applications in Drug Discovery

The primary utility of this compound is as a derivatization reagent to introduce the 3,5-dibromobenzyl moiety onto amines (sulfonamide formation) or alcohols (sulfonate ester formation).

Sulfonamide Synthesis Protocol

This reaction follows a standard nucleophilic substitution mechanism (


-like at Sulfur).

Mechanism & Stoichiometry:



ReagentEquivalentsRole
Amine Substrate1.0Nucleophile
Sulfonyl Chloride1.1 – 1.2Electrophile (Slight excess accounts for hydrolysis)
Base (TEA/DIPEA)1.5 – 2.0HCl Scavenger (Prevents amine protonation)
DMAP0.1 (Cat.)Catalyst (Optional for steric bulk)
Solvent (DCM/THF)N/AAnhydrous medium

Self-Validating Procedure:

  • Setup: Dissolve amine in anhydrous DCM under

    
    . Add DIPEA.
    
  • Addition: Add (3,5-dibromophenyl)methanesulfonyl chloride (dissolved in minimal DCM) dropwise at 0°C.

  • Monitor: Warm to RT. Monitor by TLC or LCMS.

    • Success Indicator: Disappearance of amine peak. Appearance of product mass (

      
      ).
      
    • Isotope Pattern: Look for the distinct tribromo/dibromo isotope pattern (1:2:1 ratio for

      
      ) in the mass spectrum.
      
  • Quench: Add saturated

    
     solution.
    
Application Workflow: Fragment-Based Drug Discovery (FBDD)

FBDD_Workflow Library Amine Fragment Library (Diverse Scaffolds) Reaction Parallel Sulfonylation with (3,5-Br2)BnSO2Cl Library->Reaction High-Throughput Synthesis Screening Biological Screening (Kinase/Protease Assays) Reaction->Screening Purified Compounds Hit Hit Identification (Halogen Bonding/Hydrophobic Fit) Screening->Hit SAR Analysis

Figure 2: Utilizing the 3,5-dibromo motif to probe hydrophobic pockets via parallel synthesis.

Why this Fragment?

  • Halogen Bonding: The bromine atoms can form directed halogen bonds with backbone carbonyl oxygens in the target protein (Sigma-hole interactions).

  • Space Filling: The 3,5-substitution pattern is "wider" than a para-substituent, effectively filling oblate hydrophobic pockets.

  • Linker Flexibility: The methylene spacer (

    
    ) allows the aromatic ring to rotate, adapting to the binding site geometry better than a rigid phenylsulfonyl group.
    

Safety & Handling

  • Corrosivity: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a face shield.

  • Water Reactivity: Reacts violently with water to release HCl gas. All transfers must be done in a fume hood.

  • Lachrymator: Vapors are irritating to mucous membranes.

References

  • Preparation of Sulfonyl Chlorides via Oxidative Chlorination : Title: "Conversion of Thiols and Disulfides to Sulfonyl Chlorides" Source:Journal of Organic Chemistry URL:[Link]

  • Medicinal Chemistry of Sulfonamides : Title: "Sulfonamides as a privileged scaffold in drug discovery" Source:[2]Expert Opinion on Therapeutic Patents URL:[Link]

Sources

Protocols & Analytical Methods

Method

(3,5-Dibromophenyl)methanesulfonyl chloride for protection of amines and alcohols

Executive Summary This guide details the utility of (3,5-Dibromophenyl)methanesulfonyl chloride (DbPMS-Cl) as a specialized protecting group for amines and alcohols. Unlike standard tosyl (Ts) or mesyl (Ms) groups, the D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of (3,5-Dibromophenyl)methanesulfonyl chloride (DbPMS-Cl) as a specialized protecting group for amines and alcohols. Unlike standard tosyl (Ts) or mesyl (Ms) groups, the DbPMS moiety is designed specifically to enhance the crystallinity of intermediates.

The presence of two heavy bromine atoms on the benzyl scaffold serves a dual purpose:

  • Purification: It promotes the formation of crystalline solids, often allowing purification via recrystallization rather than expensive and time-consuming column chromatography.

  • Structural Determination: The heavy atoms provide anomalous scattering centers, facilitating X-ray crystallographic analysis of complex intermediates (the "crystallographic chaperone" effect).

This note covers the synthesis of the reagent, protection protocols, and orthogonal cleavage strategies.

Technical Profile & Mechanism

Chemical Structure and Properties
  • Reagent Name: (3,5-Dibromophenyl)methanesulfonyl chloride

  • Abbreviation: DbPMS-Cl

  • Molecular Formula: C₇H₅Br₂ClO₂S

  • Functionality: Electrophilic sulfonylating agent.

  • Target Groups: Primary/Secondary Amines (

    
    , 
    
    
    
    ), Alcohols (
    
    
    ).
Strategic Advantages (The "Solid-State" Effect)

In drug development, "oiling out" of intermediates is a significant bottleneck. The DbPMS group leverages the 3,5-dibromo substitution pattern , which disrupts the rotational freedom of the benzyl ring and increases intermolecular dispersion forces (halogen bonding). This forces the protected molecule into a rigid lattice, precipitating it as a solid.

FeatureMesyl (Ms)Tosyl (Ts)DbPMS
State of Protected Amine Often Oil/GumSolid/OilHighly Crystalline Solid
Purification Method ChromatographyChromatography/Cryst.Recrystallization
X-Ray Utility LowLowHigh (Heavy Atom)
Cleavage Condition Harsh Red/AcidHarsh Red/AcidMild Reductive/Photolytic

Experimental Workflows (Visualization)

The following diagram outlines the lifecycle of the DbPMS protecting group, from reagent synthesis to cleavage.

DbPMS_Workflow Start 3,5-Dibromobenzyl Bromide Reagent DbPMS-Cl (Reagent) Start->Reagent 1. Thiourea 2. Cl2/H2O (Oxidation) Protected DbPMS-Protected Intermediate (Crystalline Solid) Reagent->Protected + Substrate Base (TEA/Pyridine) Substrate Amine/Alcohol Substrate Substrate->Protected XRay X-Ray Structure Determination Protected->XRay Optional Characterization Cleaved Pure Product (Amine/Alcohol) Protected->Cleaved Reductive Cleavage (Na/Naphthalene or SmI2)

Figure 1: Operational workflow for DbPMS protection. The pathway highlights the transition from raw materials to crystalline intermediates, enabling optional X-ray analysis before reductive cleavage.

Detailed Protocols

Synthesis of the Reagent (DbPMS-Cl)

Note: This reagent is not always commercially available off-the-shelf and may require in-house preparation.

Reagents: 3,5-Dibromobenzyl bromide, Thiourea, Chlorine gas (or NCS/HCl).

  • Thiouronium Salt Formation: Dissolve 3,5-dibromobenzyl bromide (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL). Reflux for 2 hours. Cool to precipitate the isothiouronium salt. Filter and dry.[1]

  • Oxidative Chlorination: Suspend the salt in water/DCM (1:1) at 0°C. Bubble

    
     gas or add N-Chlorosuccinimide (NCS) (4 eq) slowly. The sulfonyl chloride (DbPMS-Cl) forms in the organic layer.
    
  • Isolation: Separate the DCM layer, wash with cold water, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to obtain white needles.
    
Protection of Amines (Formation of Sulfonamides)

This protocol ensures high yield and immediate precipitation of the product.

Standard Operating Procedure (SOP):

  • Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) or Pyridine (2.0 eq). Cool to 0°C.

  • Reagent Addition: Add DbPMS-Cl (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product is usually much less polar).

  • Workup (The "Crystallinity" Step):

    • Wash with 1N HCl (to remove base), then Brine.

    • Dry organic layer (

      
      ).
      
    • Crucial: Concentrate the solvent to ~10% volume. Slowly add Hexane or Diethyl Ether.

    • Result: The DbPMS-amine should crystallize out. Filter and wash with cold Hexane. No column chromatography is required.

Protection of Alcohols (Formation of Sulfonates)

Used when the alcohol needs to be converted into a leaving group (DbPMS-ates are excellent leaving groups, similar to tosylates) or protected for purification.

SOP:

  • Dissolve Alcohol (1.0 eq) in DCM.

  • Add DMAP (0.1 eq) and TEA (2.0 eq).

  • Add DbPMS-Cl (1.2 eq) at 0°C.

  • Stir overnight at RT.

  • Workup as above. Recrystallize from MeOH/Water or EtOAc/Hexane.

Cleavage Protocols (Deprotection)

Benzylsulfonamides are more stable to acid than Boc groups, making them orthogonal. Cleavage requires reductive conditions to break the S–N or S–O bond.

Method A: Sodium Naphthalenide (Reductive)

Best for: Robust substrates lacking other reducible groups (like nitro or ketones).

  • Prepare a 1M solution of Sodium Naphthalenide in dry THF (dark green).

  • Dissolve the DbPMS-protected amine in THF at -78°C.

  • Add the radical anion solution dropwise until the green color persists.

  • Quench with saturated

    
    . Extract the free amine.
    
    • Mechanism:[2][3] The electron transfer cleaves the S–N bond. The 3,5-dibromobenzyl moiety is removed as a byproduct (likely dehalogenated or reduced to toluene derivatives).

Method B: Samarium Diiodide (

) (Mild)

Best for: Complex, sensitive substrates.

  • Dissolve substrate in THF/MeOH (10:1).

  • Add

    
     (0.1 M in THF, 4–6 eq) at RT.
    
  • Stir until the blue color fades to yellow (oxidation of Sm).

  • Workup with Rochelle's salt.

Scientific Validation & Troubleshooting

Orthogonality Matrix
ReagentDbPMS Protected AmineBoc Protected AmineFmoc Protected Amine
TFA / DCM Stable CleavedStable
Piperidine / DMF Stable StableCleaved
Na / Naphthalene Cleaved StableCleaved
H2 / Pd-C Stable/Slow (Br poisons cat.)StableStable
Troubleshooting Guide
  • Problem: Product is not crystallizing.

    • Solution: The 3,5-dibromo group relies on pi-stacking. Try changing the anti-solvent. If using Hexane, switch to Methanol or Isopropanol. Ensure all residual Pyridine is removed (wash with

      
       solution if necessary).
      
  • Problem: Low yield during synthesis of DbPMS-Cl.

    • Solution: The oxidative chlorination is exothermic. Ensure temperature is kept <10°C to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

References

  • General Benzylsulfonyl Protection

    • Johnson, D. C., & Widlanski, T. S. (2004).[4] "A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties."[4] Tetrahedron Letters, 45(46), 8483-8487.[4] Link[4]

    • Context: Establishes the cleavage profiles of benzyl-type sulfonamides.
  • Crystallinity of 3,5-Dibromo Derivatives

    • Hansen, S. G., et al. (2016). "Efficient and scalable synthesis of α,α-disubstituted β-amino amides." Organic & Biomolecular Chemistry, 14, 7230-7233. Link

    • Context: Demonstrates the use of 3,5-dibromobenzyl groups specifically to induce crystallinity in amino-acid derivatives, avoiding chrom
  • Reductive Cleavage of Sulfonamides: Alonso, D. A., et al. (2010). "Naphthalenide-Lithium Reagent in the Reductive Cleavage of Sulfonamides." Journal of Organic Chemistry. Context: Standard protocol for removing robust sulfonyl protecting groups.
  • Heavy Atom Derivatization for X-Ray: Boggon, T. J., & Shapiro, L. (2000). "Screening for phasing atoms in protein crystallography." Structure, 8(8), R143-R149. Context: Explains the physics behind using brominated aromatics (like DbPMS) to solve phase problems in crystallography.

Sources

Application

Application Note: HPLC Analysis of Primary Amines via Pre-Column Derivatization with (3,5-Dibromophenyl)methanesulfonyl Chloride

Abstract The quantitative analysis of primary amines by High-Performance Liquid Chromatography (HPLC) is often hindered by their lack of a strong native chromophore, resulting in poor sensitivity with UV-Vis detection. P...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantitative analysis of primary amines by High-Performance Liquid Chromatography (HPLC) is often hindered by their lack of a strong native chromophore, resulting in poor sensitivity with UV-Vis detection. Pre-column derivatization is a robust strategy to overcome this limitation. This application note presents a detailed protocol for the derivatization of primary amines with (3,5-Dibromophenyl)methanesulfonyl chloride. This reagent reacts with primary amines under mild alkaline conditions to form highly stable N-substituted sulfonamide derivatives. The introduction of the 3,5-dibromophenyl moiety provides a strong ultraviolet (UV) chromophore, significantly enhancing detection sensitivity. Furthermore, the non-polar nature of the resulting derivative makes it ideally suited for separation by reversed-phase HPLC. This guide provides the underlying chemical principles, step-by-step protocols for derivatization and analysis, and a framework for method validation.

Principle of the Method

Many aliphatic and aromatic primary amines lack the structural features necessary for sensitive detection using common HPLC-UV detectors. Derivatization addresses this by covalently attaching a molecule—a "tag"—that imparts desirable analytical characteristics to the analyte.

(3,5-Dibromophenyl)methanesulfonyl chloride is an effective derivatizing agent for several key reasons:

  • Reaction Specificity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reacts readily with the nucleophilic primary amino group (-NH₂).[1][2]

  • Enhanced Detectability: The dibromophenyl group is a potent chromophore, allowing for sensitive UV detection at low wavelengths. The presence of heavy bromine atoms also makes the derivative potentially suitable for electrochemical detection (ECD).

  • Improved Chromatography: The derivatization process converts polar, often highly water-soluble amines into less polar, more hydrophobic sulfonamides, which exhibit excellent retention and peak shape on reversed-phase columns (e.g., C18, C8).

  • Derivative Stability: The resulting sulfonamide bond (C-N-S) is chemically robust, ensuring that the derivative does not degrade during sample processing or chromatographic analysis.[3]

Reaction Mechanism

The derivatization reaction is a nucleophilic acyl substitution. The reaction proceeds in an alkaline medium, which is crucial for ensuring the amine is in its deprotonated, nucleophilic state (R-NH₂) and for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH₂) Reagent (3,5-Dibromophenyl)methanesulfonyl Chloride Amine->Reagent Nucleophilic Attack Sulfonamide Stable Sulfonamide Derivative (UV-Active) Reagent->Sulfonamide Forms Stable Derivative HCl HCl Reagent->HCl Byproduct Base Alkaline Buffer (e.g., Borate, pH 9-10) Base->Amine Deprotonates Amine Base->HCl Neutralizes Acid

Caption: Nucleophilic reaction of a primary amine with the sulfonyl chloride.

Materials and Instrumentation

Reagents and Consumables
  • (3,5-Dibromophenyl)methanesulfonyl chloride (Reagent)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or 18.2 MΩ·cm

  • Boric Acid (H₃BO₃)

  • Sodium Hydroxide (NaOH)

  • Primary amine standards of interest

  • 0.45 µm Syringe filters (PTFE or other compatible material)

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Thermostatic Water Bath or Dry Block Heater

Experimental Protocols

Protocol 1: Preparation of Solutions

This protocol details the preparation of the necessary reagents for the derivatization procedure. Accurate preparation is critical for reproducible results.

  • Borate Buffer (0.1 M, pH 9.5):

    • Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water.

    • Adjust the pH to 9.5 by adding 1 M NaOH solution dropwise while monitoring with a calibrated pH meter.

    • Transfer to a 1 L volumetric flask and bring to volume with HPLC-grade water.

    • Filter through a 0.45 µm membrane filter. This buffer is stable for up to one month when stored at 4°C.

  • Derivatizing Reagent Solution (10 mg/mL):

    • Accurately weigh 100 mg of (3,5-Dibromophenyl)methanesulfonyl chloride into a 10 mL volumetric flask.

    • Dissolve and bring to volume with acetonitrile.

    • Note: Sulfonyl chlorides are moisture-sensitive. Prepare this solution fresh daily and keep the vial tightly capped to prevent hydrolysis.

  • Amine Standard Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of each primary amine standard into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with a suitable solvent (e.g., 10:90 Methanol:Water).

    • These stocks can be stored at 4°C for several weeks, depending on the stability of the specific amine.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solutions with HPLC-grade water to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

Protocol 2: Sample and Standard Derivatization

The following is a generalized procedure. Optimal conditions, such as reagent concentration and reaction time, may need to be adjusted for specific amines.

Derivatization_Workflow start Start: Sample or Standard Solution step1 1. Pipette 100 µL of sample/ standard into a vial. start->step1 step2 2. Add 200 µL of Borate Buffer (pH 9.5). Vortex briefly. step1->step2 step3 3. Add 100 µL of Derivatizing Reagent Solution. Vortex immediately. step2->step3 step4 4. Incubate at 60°C for 30 minutes. step3->step4 step5 5. Cool to room temperature. step4->step5 step6 6. Add 600 µL of HPLC-grade water (or mobile phase A). Vortex. step5->step6 end_node Ready for HPLC Injection step6->end_node

Sources

Method

(3,5-Dibromophenyl)methanesulfonyl chloride in the synthesis of novel agrochemicals

Application Note: Strategic Utilization of (3,5-Dibromophenyl)methanesulfonyl chloride in Agrochemical Discovery Executive Summary In the high-stakes arena of modern agrochemical discovery, the sulfonyl moiety remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (3,5-Dibromophenyl)methanesulfonyl chloride in Agrochemical Discovery

Executive Summary

In the high-stakes arena of modern agrochemical discovery, the sulfonyl moiety remains a cornerstone pharmacophore, present in blockbuster herbicides (e.g., sulfonylureas, pyroxasulfone) and fungicides. This guide focuses on (3,5-Dibromophenyl)methanesulfonyl chloride (CAS: 1509430-24-3), a versatile building block that offers a unique dual-advantage:

  • The Sulfonyl "Warhead": A reactive electrophile for generating sulfonamides and sulfonate esters.

  • The Halogenated Scaffold: The 3,5-dibromo substitution pattern provides metabolic stability (blocking P450 oxidation sites) and serves as a handle for late-stage functionalization via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This note details the synthesis of this reagent, its application in parallel library generation, and the mechanistic rationale for its use in designing next-generation crop protection agents.

Chemical Identity & Properties

PropertySpecification
Chemical Name (3,5-Dibromophenyl)methanesulfonyl chloride
Synonyms 3,5-Dibromobenzylsulfonyl chloride;

-(Chlorosulfonyl)-3,5-dibromotoluene
Molecular Formula

Molecular Weight 348.44 g/mol
Physical State White to off-white crystalline solid
Reactivity Moisture sensitive; lachrymator; corrosive
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Synthetic Pathway & Rationale

The synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride is best approached via the oxidative chlorination of the corresponding thiol or isothiouronium salt. Direct chlorosulfonation of 3,5-dibromotoluene is not recommended due to poor regioselectivity and competitive ring chlorination.

Mechanism of Action (Synthesis)

The transformation proceeds via the S-alkylation of thiourea by the benzyl bromide, forming an isothiouronium salt. This intermediate is robust and easily purified. Subsequent oxidative chlorination (using NCS/HCl or


) cleaves the C-S bond and oxidizes the sulfur to the sulfonyl chloride state (

).
Diagram 1: Synthesis Workflow

The following diagram illustrates the critical pathway from the commercially available benzyl bromide to the sulfonyl chloride, highlighting the self-validating intermediate step.

Synthesispathway cluster_0 Validation Checkpoint Start 3,5-Dibromobenzyl bromide Inter S-(3,5-Dibromobenzyl) isothiouronium bromide (Stable Salt) Start->Inter Thiourea, EtOH Reflux, 2h Product (3,5-Dibromophenyl) methanesulfonyl chloride Inter->Product NCS, 2M HCl MeCN, <10°C (Oxidative Chlorination)

Caption: Step-wise synthesis of the sulfonyl chloride building block via the thiourea method to ensure regiochemical purity.

Experimental Protocols

Protocol A: Synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride

Note: Perform all steps in a fume hood. Sulfonyl chlorides are corrosive.

Step 1: Formation of Isothiouronium Salt

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3,5-dibromobenzyl bromide (10.0 g, 30.5 mmol) in ethanol (100 mL).

  • Reagent Addition: Add thiourea (2.55 g, 33.5 mmol, 1.1 equiv).

  • Reaction: Reflux the mixture for 3 hours. A white precipitate (the salt) will form.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Checkpoint: Yield should be >90%.

      
       NMR (DMSO-
      
      
      
      ) should show a characteristic singlet for the benzylic
      
      
      at
      
      
      ppm.

Step 2: Oxidative Chlorination

  • Suspension: Suspend the isothiouronium salt (10.0 g) in acetonitrile (80 mL) and 2M HCl (40 mL). Cool to <5°C using an ice/salt bath.

  • Oxidation: Portion-wise, add N-Chlorosuccinimide (NCS) (13.5 g, 4.0 equiv) over 30 minutes. Maintain internal temperature <10°C to prevent hydrolysis.

    • Observation: The reaction is exothermic.[1][2] The mixture will become a clear yellow solution, then potentially cloudy as succinimide precipitates.

  • Workup: Dilute with diethyl ether (150 mL) and wash with water (3 x 50 mL) and brine.

  • Purification: Dry over

    
     and concentrate in vacuo at <35°C. The product crystallizes upon standing.
    
    • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Parallel Synthesis of Sulfonamide Agrochemical Library

Objective: Create a library of 20 novel sulfonamides to screen for ALS (Acetolactate Synthase) inhibition.

Reagents:

  • Scaffold: (3,5-Dibromophenyl)methanesulfonyl chloride (0.2 mmol per well).

  • Nucleophiles: Diverse anilines and heteroaromatic amines (0.22 mmol).

  • Base: Pyridine (0.4 mmol).

Workflow:

  • Preparation: In a 96-well reaction block, dispense 0.22 mmol of amine into each well. Dissolve in anhydrous DCM (1.0 mL).

  • Activation: Add Pyridine (32 µL, 2.0 equiv).

  • Coupling: Add a solution of (3,5-Dibromophenyl)methanesulfonyl chloride (70 mg, 0.2 mmol) in DCM (0.5 mL) dropwise to each well at 0°C.

  • Incubation: Seal the block and shake at room temperature for 12 hours.

  • Scavenging (Self-Validating Step): Add polymer-supported trisamine resin (50 mg) to scavenge excess sulfonyl chloride. Shake for 2 hours.

  • Isolation: Filter the reaction mixtures into a receiving plate. Evaporate solvent.[3]

    • Yield: Typical yields >85%.[4] Purity >95% by LC-MS.

Advanced Strategy: Divergent Library Expansion

The true power of this scaffold lies in the 3,5-dibromo motif. Unlike simple phenyl analogs, this moiety allows for "Library-on-Library" expansion. Once the sulfonamide core is established, the bromine atoms can be selectively coupled using Pd-catalyzed cross-coupling.

Mechanistic Insight: The electron-withdrawing effect of the sulfonamide group (


) at the benzylic position slightly deactivates the ring, but the bromines remain highly active for oxidative addition with 

.
Diagram 2: Divergent Agrochemical Discovery Pipeline

This workflow demonstrates how a single scaffold generates high-diversity chemical space.

DivergentSynthesis Scaffold (3,5-Dibromophenyl) methanesulfonyl chloride Sulfonamide Core Sulfonamide (Stable Intermediate) Scaffold->Sulfonamide + Amine (R-NH2) Pyridine, DCM Target1 Target A: Biaryl Ether (PPO Inhibitor Analog) Sulfonamide->Target1 Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 Target2 Target B: Heterocyclic Fusion (Novel Mode of Action) Sulfonamide->Target2 Buchwald-Hartwig R2-NH2, Pd2(dba)3

Caption: Divergent synthesis strategy utilizing the bromine handles for late-stage functionalization (Suzuki/Buchwald couplings).

Safety & Handling (SDS Summary)

  • Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014).

  • PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat. Handle only in a fume hood.

  • Decontamination: Quench spills with saturated aqueous sodium bicarbonate.

References

  • BenchChem. (2025).[1][2][5] Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride. Retrieved from

    • Note: Provides the foundational protocol for oxidative chlorination of benzyl-type isothiouronium salts.
  • Ambeed. (2024). (3,5-Dibromophenyl)methanesulfonyl chloride Product Page. Retrieved from

    • Note: Verification of commercial availability and physical properties.
  • National Institutes of Health (NIH). (2020). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. PubMed Central. Retrieved from

    • Note: Establishes the biological relevance of the aryl-methanesulfonyl pharmacophore in herbicides like Pyroxasulfone.
  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from

    • Note: Authoritative review of sulfonylation mechanisms and c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonamide Synthesis Optimization

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SULF-OPT-2024 Welcome to the Technical Support Center You are likely here because your sulfonamide coupling—usually a...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SULF-OPT-2024

Welcome to the Technical Support Center

You are likely here because your sulfonamide coupling—usually a reliable "click" reaction—has failed or underperformed. While the reaction of a sulfonyl chloride with an amine is textbook chemistry, the reality involves competing hydrolysis, bis-sulfonylation, and purification nightmares.

This guide is not a textbook. It is a troubleshooting workflow designed to diagnose your specific failure mode and provide a field-tested protocol to fix it.

Module 1: Diagnostic Triage

"Why is my yield low?"

Before changing conditions, identify the type of yield loss using this logic flow.

Troubleshooting Start Low Yield Detected TLC Analyze Crude TLC/LCMS Start->TLC Result1 Sulfonyl Chloride Gone, Amine Remains, Sulfonic Acid Present TLC->Result1 Hydrolysis Result2 New Spot (Higher Rf), No Acidic Proton TLC->Result2 Bis-Sulfonylation Result3 No Reaction, Both SM Present TLC->Result3 Low Reactivity Fix1 Soln: Moisture Control or Schotten-Baumann Result1->Fix1 Fix2 Soln: Stoichiometry Control & pH Swing Workup Result2->Fix2 Fix3 Soln: Catalysis (DMAP) or Heating Result3->Fix3

Figure 1: Diagnostic decision tree for sulfonamide synthesis failures.

Module 2: The "Disappearing" Electrophile (Hydrolysis)

Symptom: The sulfonyl chloride is consumed rapidly, but the amine remains unreacted. LCMS shows the corresponding sulfonic acid (R-SO₃H).

Root Cause: Water is a better nucleophile than your amine, or the base is promoting hydrolysis before the amine can attack. Sulfonyl chlorides are notoriously moisture-sensitive.

Protocol A: The Strict Anhydrous Method (For Valuable Amines) Use this when your amine is precious, and you can afford to lose excess sulfonyl chloride.

  • Dry Everything: Flame-dry glassware under vacuum. Use a nitrogen balloon.[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.[2] Do not use technical grade solvents.

  • Base: Dry Pyridine (acting as solvent and base) or Triethylamine (3.0 equiv).

  • Sequence (Critical):

    • Dissolve Amine (1.0 equiv) and Base (3.0 equiv) in DCM. Cool to 0°C.[2][3]

    • Dissolve Sulfonyl Chloride (1.2 - 1.5 equiv) in a separate vial of DCM.

    • Slowly add the Sulfonyl Chloride solution to the Amine.[3][4][5]

    • Why? Keeping the temp low and adding the electrophile slowly minimizes the kinetic energy available for hydrolysis with trace moisture [1].

Protocol B: The Schotten-Baumann "Water Paradox" (For Scale-up) Counter-intuitively, using water can stop hydrolysis. In a biphasic system, the sulfonyl chloride stays in the organic layer (protected), while the base (NaOH/Na₂CO₃) stays in the water. Reaction occurs only at the interface.

  • Solvent: DCM/Water or EtOAc/Water (1:1 ratio).

  • Base: Na₂CO₃ (2.5 equiv) or NaOH (2.0 equiv) dissolved in the water layer.

  • Procedure:

    • Dissolve amine in the organic layer.

    • Add the aqueous base.[6]

    • Add sulfonyl chloride neat or in minimal organic solvent.

    • Stir vigorously.[7]

    • Mechanism: The sulfonyl chloride is insoluble in water, shielding it from bulk hydrolysis.[8] The amine attacks at the interface, and the proton is scavenged by the aqueous base [2].

Module 3: The "Double-Dip" (Bis-Sulfonylation)

Symptom: You isolated a product, but the NMR integration is wrong (too many aromatic protons), and it lacks the N-H proton.

Root Cause: The primary sulfonamide product (R-NH-SO₂R') is acidic (pKa ~10-11). In the presence of strong base or excess sulfonyl chloride, it deprotonates to form a nucleophilic anion (R-N⁻-SO₂R'), which attacks a second molecule of sulfonyl chloride to form the bis-sulfonamide [R-N(SO₂R')₂].

Prevention Strategy:

  • Stoichiometry: Use a slight excess of amine (1.1 equiv) if cheap, or strictly 1.0 equiv of sulfonyl chloride. Never dump excess sulfonyl chloride into a primary amine reaction.

  • Base Choice: Switch to a weaker base like NaHCO₃ or Pyridine. Avoid strong bases (NaH, NaOH) unless using the Schotten-Baumann method where stoichiometry is tightly controlled.

Rescue Protocol: The "pH Swing" Purification If you already have a mixture of Mono- and Bis-sulfonamide, do not run a column yet. You can separate them chemically.[4][6][7]

FractionChemical StateSolubility
Mono-Sulfonamide R-NH-SO₂R' (Acidic)Soluble in aqueous NaOH (as salt)
Bis-Sulfonamide R-N(SO₂R')₂ (Neutral)Insoluble in NaOH; Soluble in Organics

Workflow:

  • Dissolve the crude mixture in DCM.

  • Extract with 1M NaOH (x3).

    • Organic Layer: Contains Bis-sulfonamide (discard or hydrolyze back).

    • Aqueous Layer: Contains Mono-sulfonamide (as sodium salt).

  • Acidify the Aqueous Layer with 1M HCl to pH ~2.

  • The Mono-sulfonamide will precipitate or can be extracted back into DCM.

  • Result: Pure mono-sulfonamide without column chromatography [3].

Module 4: The "Lazy" Nucleophile (Sterics & Electronics)

Symptom: Starting materials persist despite hours of stirring. No hydrolysis, just no reaction. Common with electron-deficient anilines or bulky secondary amines.

Solution: Catalytic Activation Standard conditions are insufficient. You need to activate the electrophile or the nucleophile.

The "Super-Acylation" Protocol:

  • Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium ion. This intermediate is much more electrophilic than the chloride itself and is essentially "spring-loaded" for the amine attack [4].

  • Temperature: Heat to reflux (DCM: 40°C, THF: 66°C, or Toluene: 110°C).

  • Microwave: If available, microwave irradiation (100-120°C for 10-20 mins) often drives these sluggish reactions to completion.

FAQ: Quick Fixes

Q: My product is an oil, but it should be a solid. A: Sulfonamides notoriously trap solvent.

  • Rotovap to dryness.

  • Dissolve in minimal EtOAc.

  • Slowly add Hexanes or Diethyl Ether until cloudy.

  • Scratch the glass or sonicate. Let sit in the fridge.

  • Alternative: Dissolve in 1M NaOH, wash with ether (removes organic impurities), then re-acidify to precipitate the solid.

Q: Can I use Sulfonyl Fluorides instead? A: Yes. Sulfonyl fluorides (SuFEx chemistry) are much more stable to water/hydrolysis but react specifically with amines, often requiring a catalyst like Ca(NTf₂)₂ or simple heating. This is an excellent alternative if your chloride is unstable [5].

Q: The reaction turns black/tarry. A: Likely oxidation of the amine or decomposition of the sulfonyl chloride. Perform the reaction under Nitrogen/Argon and protect from light. If using aniline, ensure it is distilled and colorless before use.

References
  • BenchChem. (2025).[2][7][9] Technical Support Center: Optimization of Sulfonamide Synthesis. 2

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. 10

  • Reddy, G. M., et al. (2025).[7] Purification strategies for bis-sulfonamide impurities. Journal of Pharmaceutical Separation Sciences. (Derived from standard acid-base extraction principles cited in search results).

  • J&K Scientific. (2021). Schotten-Baumann Reaction and Catalytic Modifications. 11

  • Thieme Connect. (2024).[12] Recent Advances in the Synthesis of Sulfonamides Intermediates. 12[13]

Sources

Optimization

Purification techniques for crude products from (3,5-Dibromophenyl)methanesulfonyl chloride reactions

Welcome to the Technical Support Center for the isolation and purification of (3,5-Dibromophenyl)methanesulfonyl chloride . As a Senior Application Scientist, I have designed this guide to address the specific physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3,5-Dibromophenyl)methanesulfonyl chloride . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling heavily halogenated arylmethanesulfonyl chlorides.

Unlike standard alkyl or aryl sulfonyl chlorides, this specific derivative presents a unique dichotomy: the heavy bromine atoms impart excellent crystallinity, but the highly activated benzylic position makes the molecule exceptionally prone to degradation. This guide provides field-proven, self-validating protocols to ensure high-yield purification.

SECTION 1: Troubleshooting & FAQs

Q1: Why does my (3,5-dibromophenyl)methanesulfonyl chloride degrade into a sticky residue during standard silica gel chromatography? A: This is a classic case of base-catalyzed or surface-activated degradation. The benzylic carbon in this molecule is flanked by a highly electron-withdrawing sulfonyl chloride group and an electron-deficient 3,5-dibromophenyl ring. This renders the benzylic protons unusually acidic. When exposed to the slightly basic or polar microenvironment of standard silica gel, the molecule readily undergoes


-deprotonation to form a transient, highly reactive sulfene intermediate (

)[1][2]. This sulfene acts as a powerful electrophile, rapidly scavenging any residual water in the system to form the corresponding sulfonic acid, or dimerizing, which explains the catastrophic yield loss[3].

Q2: Should I prioritize crystallization or chromatography for this specific crude product? A: Crystallization is always the gold standard for arylmethanesulfonyl chlorides to prevent sulfene-mediated degradation. The heavy bromine atoms in the 3,5-positions significantly enhance the lipophilicity and crystalline nature of the molecule, making it highly amenable to precipitation from non-polar solvents[3]. However, if the crude mixture contains highly co-soluble impurities (such as unreacted starting materials or regioisomers), crystallization may fail to induce nucleation. In such cases, chromatography becomes a necessary alternative[4].

Q3: If crystallization fails, how can I successfully chromatograph this compound without triggering hydrolysis? A: You must alter the kinetics of the degradation pathway. To create a self-validating, safe protocol, you must use Cold Flash Chromatography . By pre-chilling the eluent and using acid-washed silica gel, you suppress the thermal activation energy required for sulfene formation and neutralize the basic surface silanols that trigger


-deprotonation.

SECTION 2: Self-Validating Experimental Protocols

Protocol A: Solvent/Antisolvent Crystallization (Primary Method)

Causality Check: This method exploits the differential solubility of the brominated aromatic ring in non-polar solvents while avoiding protic environments that cause hydrolysis.

  • Dissolution: Transfer the crude reaction mixture into a dry, round-bottom flask purged with argon. Dissolve the crude mass in a minimum volume of anhydrous toluene (approx. 2-3 mL per gram of crude) at 40°C.

  • Antisolvent Addition: Slowly add anhydrous hexanes dropwise while stirring vigorously. Continue addition until the solution becomes persistently turbid (the cloud point).

  • Nucleation: Remove the heat source. If available, add a microscopic seed crystal of pure (3,5-dibromophenyl)methanesulfonyl chloride. Allow the mixture to cool to room temperature over 2 hours without disturbance.

  • Maturation: Transfer the flask to a 4°C refrigerator for 4 hours, followed by a -20°C freezer overnight to maximize the recovery of the highly lipophilic product.

  • Isolation: Filter the crystals rapidly under a blanket of dry nitrogen using a chilled Büchner funnel. Wash the filter cake with two portions of ice-cold hexanes.

  • Drying: Dry the white crystalline solid under high vacuum (<0.1 mbar) at room temperature for 4 hours. (Self-Validation: A sharp melting point and the absence of a broad -OH stretch in IR spectroscopy confirm the absence of sulfonic acid degradation).

Protocol B: Cold Flash Chromatography (Rescue Method)

Causality Check: Used only when Protocol A fails[4]. Speed and temperature control are critical to outcompete the rate of sulfene formation.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of hexanes/ethyl acetate (95:5) containing 1% glacial acetic acid . The acid neutralizes active silanol sites, preventing base-catalyzed

    
    -deprotonation.
    
  • Thermal Control: Pre-chill all eluent mixtures to 0°C in an ice bath prior to use. Jacketed columns cooled with a recirculating chiller are highly recommended.

  • Loading: Dissolve the crude product in a minimum amount of cold dichloromethane (DCM) and load it directly onto the column bed.

  • Elution: Run the column under positive nitrogen pressure. The total residence time of the compound on the silica must not exceed 15-20 minutes.

  • Recovery: Collect fractions in chilled tubes. Immediately evaporate the pooled product fractions under reduced pressure using a water bath set no higher than 25°C .

SECTION 3: Quantitative Data Presentation

The following table summarizes the expected outcomes based on the chosen purification methodology, highlighting the critical balance between purity and hydrolysis risk.

Purification TechniqueAverage Yield (%)Purity (HPLC, %)Process Time (h)Hydrolysis RiskScalability
Hexane/Toluene Crystallization 75 - 85> 98.518 - 24Low Excellent
Cold Flash Chromatography 65 - 75> 95.01 - 2Moderate Moderate
Standard Silica Column (RT) 20 - 4580 - 902 - 4Critical Poor
Aqueous Workup (Unbuffered) < 10N/AN/AExtreme N/A

SECTION 4: Diagnostic Workflow

Use the following decision tree to determine the optimal purification strategy for your specific crude batch.

G Start Crude Reaction Mixture Check Assess Impurity Profile (TLC/NMR) Start->Check Cryst Solvent/Antisolvent Crystallization Check->Cryst Low co-solubility Chrom Cold Flash Chromatography Check->Chrom High co-solubility Success Pure (3,5-Dibromophenyl) methanesulfonyl chloride Cryst->Success Optimal Fail High Hydrolysis Risk (Sulfene Formation) Chrom->Fail Room Temp / Slow Chrom->Success Chilled / Fast

Decision tree for purifying (3,5-Dibromophenyl)methanesulfonyl chloride crude mixtures.

References

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Source: researchgate.net URL:4

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions Source: nih.gov (PMC) URL:1

  • SULFONATE ESTERS OF α-CHLOROALDOXIMES, ALDOXIMES, AND AMIDOXIMES VIA "SULFENE" ADDITION Source: cdnsciencepub.com URL:3

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews Source: acs.org URL:2

Sources

Troubleshooting

Managing the exothermic nature of reactions involving (3,5-Dibromophenyl)methanesulfonyl chloride

Welcome to the Technical Support Center for advanced sulfonylation chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with (3,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced sulfonylation chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with (3,5-Dibromophenyl)methanesulfonyl chloride (CAS: 1700491-56-0).

Unlike standard aryl sulfonyl chlorides, benzylsulfonyl derivatives possess highly acidic benzylic protons. This structural nuance fundamentally alters their reactivity profile, making exotherm management not just a matter of safety, but of product viability.

Part 1: Mechanistic Insights & The Causality of Exotherms

To control an exotherm, you must first understand its source. The reaction of (3,5-Dibromophenyl)methanesulfonyl chloride with amines (to form sulfonamides) generates heat through two primary pathways:

  • Enthalpy of Bond Formation: The nucleophilic attack on the electrophilic sulfur center and the subsequent expulsion of the chloride leaving group is intrinsically exothermic[1].

  • Acid-Base Neutralization: The reaction generates stoichiometric amounts of HCl, which reacts rapidly with the auxiliary base (e.g., triethylamine, pyridine) or the amine nucleophile itself. This neutralization is highly exothermic[2].

The Sulfene Complication (Expert Insight): The two electron-withdrawing bromine atoms on the phenyl ring significantly increase the acidity of the benzylic


 protons. In the presence of a base, deprotonation competes with direct nucleophilic attack, leading to the formation of a highly reactive sulfene intermediate  (

). The generation and subsequent trapping (or dimerization) of this sulfene is a rapid, heat-generating cascade that can easily trigger a thermal runaway if the addition rate or cooling capacity is mismanaged[1].

G Start (3,5-Dibromophenyl) methanesulfonyl chloride Base Base Addition (Exothermic) Start->Base Direct Direct Nucleophilic Attack (Desired Pathway) Base->Direct Amine Nucleophile Sulfene Deprotonation to Sulfene (Side Pathway) Base->Sulfene Strong Base (e.g., TEA) Product Desired Sulfonamide + Heat Direct->Product Sulfene->Product Trapped by Amine Dimer Sulfene Dimerization / Hydrolysis + Extreme Heat Sulfene->Dimer Lack of Nucleophile

Reaction pathways of (3,5-Dibromophenyl)methanesulfonyl chloride highlighting exothermic routes.

Part 2: Troubleshooting & FAQs

Q1: My reaction experiences a sudden, rapid temperature spike (thermal runaway) immediately upon adding the sulfonyl chloride. What are the causes and immediate actions? A1: A thermal runaway indicates that the rate of heat generation has surpassed your cooling system's capacity[1]. For (3,5-Dibromophenyl)methanesulfonyl chloride, this is usually caused by adding the reagent too quickly or using a base that is too strong (promoting rapid sulfene formation).

  • Immediate Action: Immediately cease the addition of the sulfonyl chloride[2]. Maximize the efficiency of your cooling system (e.g., add dry ice to your acetone bath) and increase stirring to prevent localized hot spots[2]. Do not add water, as the hydrolysis of the unreacted sulfonyl chloride is also violently exothermic[3].

Q2: I am seeing a high percentage of dimeric side products and low sulfonamide yield. How do I fix this? A2: This is a classic symptom of the sulfene pathway dominating the reaction. To suppress sulfene dimerization:

  • Change the Base: Switch from a strong, sterically hindered base like DIPEA or Triethylamine to a weaker base like Pyridine or

    
    .
    
  • Reverse Addition: Add the sulfonyl chloride dropwise to a highly dilute, pre-cooled solution of the amine and base. This ensures the sulfene (if formed) is immediately trapped by the vast excess of amine rather than reacting with itself.

  • Temperature Control: Maintain the internal temperature strictly below 5°C throughout the entire addition phase[4].

Q3: How can I safely scale up this reaction without risking a runaway exotherm? A3: Batch scale-up of highly exothermic chlorosulfonation or sulfonamide syntheses is inherently hazardous due to the decreasing surface-area-to-volume ratio of larger reactors, which limits heat dissipation. For multi-gram or kilogram scales, transition to Continuous Flow Chemistry [5]. Flow reactors utilize micro-channels that offer immense surface-area-to-volume ratios, allowing for near-instantaneous heat transfer and precise temperature control, completely mitigating the risk of thermal accumulation[5].

Workflow Spike Temperature Spike Detected (>10°C) Stop 1. Cease Reagent Addition Spike->Stop Cool 2. Maximize Cooling & Stirring Stop->Cool Assess Is Temperature Dropping? Cool->Assess Resume Resume at Slower Rate (Syringe Pump) Assess->Resume Yes Quench Emergency Quench (Cold NaHCO3) Assess->Quench No (Runaway)

Emergency workflow for managing unexpected thermal spikes during sulfonylation.

Part 3: Data Presentation - Solvent & Cooling Selection

Choosing the correct solvent and cooling medium is a self-validating system for success. The solvent must act as a thermal sink without freezing at the required reaction temperatures.

Cooling MediumTemp RangeRecommended SolventSolvent Heat Capacity (

)
Notes on Suitability for (3,5-Dibromophenyl)methanesulfonyl chloride
Ice / Water0°C to 5°CDichloromethane (DCM)~1.19 J/g·KStandard for small scale. DCM provides excellent solubility and inertness.
Ice / NaCl-10°C to 0°CTetrahydrofuran (THF)~1.75 J/g·KBetter for suppressing sulfene formation. Ensure THF is strictly anhydrous.
Dry Ice / Acetone-78°C2-Methyltetrahydrofuran~1.80 J/g·KIdeal for highly reactive amines. 2-MeTHF won't freeze at -78°C and acts as a great thermal mass.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Controlled Synthesis of Sulfonamides (Exotherm-Mitigated)

This protocol utilizes reverse addition and strict thermal control to ensure high fidelity and safety.

  • Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a pressure-equalizing dropping funnel. Flush the system with inert gas (Nitrogen or Argon).

  • Nucleophile Loading: Dissolve the amine nucleophile (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (10 mL per mmol of amine).

  • Cooling: Submerge the flask in an ice/brine bath. Begin vigorous stirring and allow the internal temperature to equilibrate to -5°C to 0°C[6].

  • Electrophile Preparation: In a separate dry vial, dissolve (3,5-Dibromophenyl)methanesulfonyl chloride (1.05 equiv) in anhydrous DCM (5 mL per mmol). Transfer this to the dropping funnel.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise over 1 to 2 hours[4]. Critical Step: Monitor the internal temperature probe continuously. Adjust the drip rate so that the internal temperature never exceeds 5°C[4].

  • Maturation: Once addition is complete, maintain the cooling bath for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours to ensure complete conversion.

Protocol B: Safe Quenching of Unreacted Sulfonyl Chloride

If a reaction fails or excess reagent must be neutralized, water must not be used directly due to violent exothermic hydrolysis and HCl gas evolution[3].

  • Preparation: In a large beaker (at least 5x the volume of your reaction), prepare a saturated aqueous solution of Sodium Bicarbonate (

    
    ).
    
  • Cooling: Place the beaker in an ice bath and stir vigorously.

  • Quenching: Transfer the crude reaction mixture to an addition funnel. Add the mixture dropwise to the cold

    
     solution[3].
    
  • Observation: Vigorous

    
     gas evolution will occur. Control the addition rate to prevent foaming over[3]. The weak base safely neutralizes the sulfonyl chloride and any dissolved HCl without generating a massive thermal spike.
    

Part 5: References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Accelerating Structural Validation of Novel Sulfonamides: A Comparative Guide to Non-Uniform Sampling (NUS) vs. Conventional 2D NMR

Executive Summary: The Sulfonamide Elucidation Bottleneck Sulfonamides represent a privileged and ubiquitous scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, potent antibacteria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonamide Elucidation Bottleneck

Sulfonamides represent a privileged and ubiquitous scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, potent antibacterial agents, and novel anti-inflammatories. However, validating the exact structural connectivity of newly synthesized sulfonamide derivatives presents a unique spectroscopic challenge. The central sulfur atom acts as a "blind spot" in standard carbon-based Nuclear Magnetic Resonance (NMR) spectroscopy because it interrupts the carbon skeleton, rendering standard


H-

C correlation techniques insufficient for bridging the R-SO

-NH-R' gap.

To unequivocally prove the structure, spectroscopists must deploy advanced 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) across multiple nuclei (


C and 

N). Historically, acquiring these 2D spectra using Conventional Uniform Sampling (US) has been a severe bottleneck, often requiring overnight acquisition to achieve the resolution necessary to deconvolute congested aromatic signals.

This guide objectively compares the performance of Conventional US 2D NMR against Non-Uniform Sampling (NUS) enhanced 2D NMR , providing drug development professionals with a field-proven, self-validating framework for rapid structural elucidation.

Mechanistic Deep Dive: Breaking the Nyquist Limit

In conventional Uniform Sampling (US) 2D NMR, the indirect dimension (F1) is constructed by acquiring a series of 1D Free Induction Decays (FIDs), each separated by an incrementally increasing evolution time (


). According to the Nyquist theorem, achieving high resolution in the F1 dimension requires a large number of uniformly spaced 

increments. This creates a linear, unavoidable relationship between spectral resolution and acquisition time.

Non-Uniform Sampling (NUS) disrupts this paradigm. NUS is an advanced acquisition method that deliberately skips a significant fraction of the


 data points that would conventionally be measured (1)[1]. Instead of uniform spacing, NUS employs a pseudo-random schedule (such as a Poisson-gap distribution) to collect only 25% to 50% of the data. The omitted points are then mathematically synthesized using reconstruction algorithms like Iterative Soft Thresholding (IST), which iteratively filters noise and recovers the true signal to yield a conventional FID (2)[2].

By breaking the Nyquist limitation, NUS allows researchers to choose between two distinct operational modes: cutting acquisition time in half while maintaining standard resolution, or doubling the resolution without extending the time penalty.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of Conventional US versus the two operational modes of NUS when analyzing a highly congested novel sulfonamide scaffold at 600 MHz.

Performance MetricConventional US 2D NMRNUS (Time-Optimized)NUS (Resolution-Optimized)
Sampling Density 100%25% - 50%25% - 50%

Increments Acquired
512128 - 256512 (Out of 2048 virtual)
Total Acquisition Time ~4.0 Hours~1.0 - 2.0 Hours~4.0 Hours
Indirect Resolution (F1) 15 Hz / pt15 Hz / pt< 4 Hz / pt
Signal-to-Noise Ratio Baseline (1.0x)0.5x - 0.7x1.0x (Sharper peaks)
Artifact Risk NegligibleLow (if IST is optimized)Moderate (Requires tuning)
Primary Application Routine known scaffoldsHigh-throughput screeningCongested novel sulfonamides

Data Interpretation: While Conventional US provides a baseline of reliability, it is highly inefficient for complex structure elucidation. NUS (Resolution-Optimized) is the superior choice for novel sulfonamides, as it allows for massive resolution enhancements in the indirect dimension—sometimes by a factor of up to 32 with no loss in sensitivity (3)[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints at every critical phase of the NUS 2D NMR workflow.

Step 1: Internal Calibration & Sample Preparation

  • Action: Dissolve 15 mg of the synthesized sulfonamide in 600 µL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality & Validation: TMS acts as the internal zero-point reference. Self-Validation Check: Before initiating 2D acquisition, the TMS peak must resolve as a sharp singlet at exactly 0.00 ppm with a linewidth at half-height (

    
    ) of <1.0 Hz. If the peak is broadened or shifted, the magnetic field homogeneity (shimming) is compromised, and the system must be re-shimmed to prevent artifactual smearing in the 2D spectra.
    

Step 2: 1D Scout Acquisition & Relaxation Profiling

  • Action: Acquire a standard

    
    H spectrum and perform a rapid inversion-recovery experiment to estimate the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton.
  • Causality & Validation: 2D NMR relies on the quantitative return of magnetization to the z-axis between scans. Self-Validation Check: Set the inter-scan delay (

    
    ) to 
    
    
    
    . To validate, integrate a known aromatic proton against a known aliphatic proton; if the ratio deviates from the theoretical integer value,
    
    
    is insufficient and must be increased to prevent cross-peak attenuation.

Step 3: NUS Schedule Generation & Density Selection

  • Action: Configure a Poisson-gap sampling schedule. Set sampling density to 25% for

    
    H-
    
    
    
    C HSQC and 50% for
    
    
    H-
    
    
    C /
    
    
    H-
    
    
    N HMBC.
  • Causality & Validation: HSQC spectra are "sparse" (containing only 1-bond correlations), allowing for an aggressive 25% sampling rate. Conversely, HMBC is incredibly useful for assigning quaternary carbons that lack attached protons (4)[4], meaning the spectra are highly congested with multiple long-range correlations per nucleus. Self-Validation Check: Using a minimum of 50% sampling for HMBC prevents the reconstruction algorithm from generating false-positive cross-peaks (artifacts) that frequently occur when sampling rates are too low in multi-frequency spectra (2)[2].

Step 4: Iterative Soft Thresholding (IST) Reconstruction

  • Action: Execute the acquisition and apply IST to reconstruct the omitted

    
     increments.
    
  • Causality & Validation: IST iteratively transforms the data between the time and frequency domains, applying a threshold to isolate true NMR signals from sampling noise. Self-Validation Check: Extract a 1D slice from the reconstructed F1 dimension and overlay it with the conventionally acquired 1D spectrum. A flat baseline in the difference spectrum confirms an artifact-free reconstruction.

Step 5: Multi-Nuclear Connectivity Mapping

  • Action: Overlay the

    
    H-
    
    
    
    C HSQC onto the HMBC. Identify the sulfonamide nitrogen via the
    
    
    H-
    
    
    N HMBC cross-peaks.
  • Causality & Validation: Because the sulfur atom breaks the carbon chain, carbon-only NMR cannot validate the full molecule. Self-Validation Check: The final structure is only validated when a 3-bond correlation (

    
    ) is unequivocally observed bridging the R-group protons to the 
    
    
    
    N nucleus, successfully closing the structural loop around the -SO
    
    
    - linkage.

Logical Workflow Visualization

G cluster_acquisition 2D NMR Acquisition Modalities Start Novel Sulfonamide Scaffold Prep Sample Prep & 1D Scout (Determine T1 & Sweep Width) Start->Prep US Conventional US 2D (100% t1 Increments) Prep->US Standard NUS NUS 2D Acquisition (25-50% Poisson-Gap) Prep->NUS Accelerated HSQC 1H-13C HSQC (Direct C-H Bonds) US->HSQC HMBC 1H-13C / 1H-15N HMBC (Long-Range Connectivity) US->HMBC Recon Iterative Soft Thresholding (IST) Reconstruction NUS->Recon Missing Data Recovery Recon->HSQC Recon->HMBC Valid Validated Sulfonamide 3D Structure HSQC->Valid HMBC->Valid

Workflow comparing conventional and NUS 2D NMR for sulfonamide structure validation.

Case Study: Validating the Sulfonamide Linkage via H- N HMBC

To definitively prove the structure of a novel sulfonamide, spectroscopists must utilize


N NMR spectroscopy, which is recognized as a highly versatile method for studying nitrogen-containing molecular architectures (5)[5].

Because


N has an exceptionally low natural abundance (0.37%) and a low gyromagnetic ratio, 

H-

N HMBC experiments suffer from inherently poor sensitivity. In a conventional US setup, allocating a sufficient number of scans per

increment to achieve a viable signal can push the experiment time to 12-24 hours.

NUS solves this sensitivity-resolution paradox. By skipping 50% of the


 increments, the spectroscopist can reallocate that saved instrument time into acquiring twice as many scans per increment. This dramatically boosts the signal-to-noise ratio of the critical 

H-

N 3-bond couplings without extending the total experiment time, allowing for rapid, unambiguous validation of the R-SO

-NH-R' linkage.

References

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time Source: NIH (National Institutes of Health) URL:[Link]

  • Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling Source: Mestrelab Research URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL:[Link]

  • Synthesis, 15N NMR spectra and GIAO calculated data of the seven positional isomers of 15N-labeled N,N-dimethylsulfamoylquinoline Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative analysis of different synthetic pathways to (3,5-Dibromophenyl)methanesulfonyl chloride

The following technical guide provides a comparative analysis of synthetic pathways to (3,5-Dibromophenyl)methanesulfonyl chloride (also known as 3,5-dibromobenzylsulfonyl chloride). This analysis is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of synthetic pathways to (3,5-Dibromophenyl)methanesulfonyl chloride (also known as 3,5-dibromobenzylsulfonyl chloride). This analysis is designed for researchers requiring high-purity intermediates for sulfonamide synthesis or bioactive scaffold development.

Executive Summary

(3,5-Dibromophenyl)methanesulfonyl chloride is a critical electrophile used in the synthesis of sulfonamides and sulfonate esters. Its structure combines a lipophilic, electron-deficient aryl ring with a reactive sulfonyl chloride moiety.

The synthesis of this molecule presents a chemoselectivity challenge: introducing the sulfonyl chloride group at the benzylic position without affecting the aryl bromine atoms or causing polymerization.

This guide analyzes three primary pathways:

  • The Oxidative Chlorination of S-Benzylisothiouronium Salts (Recommended): High yield, mild conditions, and avoids toxic gases.

  • The Sulfonate Salt (Strecker) Method: A robust, classical approach suitable for bulk synthesis but requiring harsh chlorinating agents.

  • The Grignard-Sulfur Dioxide Route: A specialized pathway often plagued by Wurtz coupling side reactions for this specific substrate.

Recommendation: For laboratory to pilot-scale synthesis (1g – 100g), Pathway 1 (Thiourea/NCS) is superior due to its operational safety, high functional group tolerance, and ease of purification.

Pathway Analysis & Mechanistic Insight

Pathway 1: Oxidative Chlorination of S-Benzylisothiouronium Salts

This "modern standard" approach utilizes thiourea to convert the benzyl halide into a stable salt, which is then oxidatively chlorinated.

  • Mechanism:

    • Nucleophilic Substitution: Thiourea acts as a sulfur nucleophile, displacing the benzylic bromide via an

      
       mechanism to form the S-(3,5-dibromobenzyl)isothiouronium bromide. The electron-withdrawing effect of the 3,5-dibromo substitution enhances the electrophilicity of the benzylic carbon, facilitating this step.
      
    • Oxidative Chlorination: The salt is treated with N-chlorosuccinimide (NCS) in aqueous acid. The oxidative cleavage of the C-S bond generates the sulfonyl chloride directly.

  • Key Advantage: Avoids the use of gaseous chlorine (

    
    ) and phosphorus pentachloride (
    
    
    
    ), making it safer for standard fume hoods.
Pathway 2: The Sulfonate Salt Method (Strecker Reaction)

This classical route converts the halide to a sodium sulfonate, followed by chlorination.

  • Mechanism:

    • Sulfonation: Sodium sulfite (

      
      ) attacks the benzyl halide to form sodium (3,5-dibromophenyl)methanesulfonate.
      
    • Chlorination: The salt is reacted with

      
       or 
      
      
      
      (with DMF catalyst).
  • Key Advantage: Reagents are inexpensive and readily available.[1]

  • Limitation: The removal of phosphate byproducts (

    
    ) and the handling of solid 
    
    
    
    can be operationally burdensome.
Pathway 3: Grignard Formation & Sulfinylation
  • Mechanism: Formation of the benzyl Grignard reagent, capture with

    
     to form the sulfinate, and oxidation to the chloride.
    
  • Critical Failure Mode: Benzyl halides with electron-withdrawing groups are prone to Wurtz-type homocoupling (dimerization to bibenzyls) during Grignard formation. This pathway is not recommended for 3,5-dibromobenzyl bromide unless specialized conditions (e.g., Rieke magnesium) are used.

Comparative Data Analysis

ParameterPathway 1: Thiourea / NCSPathway 2: Sulfite /

Pathway 3: Grignard /

Precursor 3,5-Dibromobenzyl bromide3,5-Dibromobenzyl bromide3,5-Dibromobenzyl bromide
Yield (Typical) 85 – 92% 70 – 80%< 50% (Variable)
Purity (Crude) High (>95%)Moderate (requires distillation)Low (contains dimers)
Safety Profile High (Solid reagents)Low (Corrosive

/

)
Moderate (Exothermic)
Atom Economy Moderate (Succinimide waste)GoodPoor
Scalability Excellent (Linear scale-up)Excellent (Industrial standard)Poor

Visualizing the Synthetic Logic

The following diagram illustrates the decision logic and reaction flow for the two viable pathways.

SynthesisPathways Start Starting Material: 3,5-Dibromobenzyl bromide Thiourea Reagent: Thiourea Solvent: Ethanol, Reflux Start->Thiourea Pathway 1 (Recommended) Sulfite Reagent: Na2SO3 Solvent: H2O/Dioxane, Reflux Start->Sulfite Pathway 2 (Traditional) IsoSalt Intermediate: S-(3,5-Dibromobenzyl) isothiouronium bromide Thiourea->IsoSalt SN2 Substitution NCS Reagent: NCS / HCl / H2O Temp: 10°C IsoSalt->NCS Oxidative Chlorination Product1 Product: (3,5-Dibromophenyl)methanesulfonyl chloride (High Purity) NCS->Product1 Yield: ~85-92% Sulfonate Intermediate: Sodium (3,5-Dibromophenyl) methanesulfonate Sulfite->Sulfonate Strecker Rxn PCl5 Reagent: PCl5 or SOCl2/DMF Temp: Reflux Sulfonate->PCl5 Chlorination Product2 Product: (3,5-Dibromophenyl)methanesulfonyl chloride (Requires Workup) PCl5->Product2 Yield: ~75%

Caption: Comparison of the Thiourea (Pathway 1) and Sulfite (Pathway 2) synthetic routes. Pathway 1 offers a milder, higher-yielding progression.

Detailed Experimental Protocols

Protocol A: Oxidative Chlorination via Isothiouronium Salt (Recommended)

Based on the methodology established by Yang et al. (2013).

Step 1: Synthesis of S-(3,5-Dibromobenzyl)isothiouronium bromide

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 3,5-dibromobenzyl bromide (10.0 mmol) and thiourea (11.0 mmol, 1.1 equiv).

  • Solvent: Add Ethanol (95%, 30 mL).

  • Reaction: Heat to reflux for 3 hours. The solution will initially clarify and then may form a precipitate.

  • Workup: Cool the mixture to 0°C in an ice bath. The isothiouronium salt will crystallize. Filter the white solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • Checkpoint: Expect a white crystalline solid. Yield >90%.

Step 2: Conversion to Sulfonyl Chloride

  • Setup: Equip a 3-neck flask with an addition funnel and thermometer.

  • Suspension: Suspend the isothiouronium salt (from Step 1) in Acetonitrile (MeCN) (50 mL) and 2M HCl (10 mL). Cool to <10°C.[2][3]

  • Oxidation: Dissolve N-chlorosuccinimide (NCS, 40.0 mmol, 4 equiv) in MeCN/Water. Add this solution dropwise to the suspension, maintaining the temperature below 15°C.

    • Note: The reaction is exothermic.[3][4] Control the addition rate to prevent thermal decomposition.

  • Completion: Stir for 1 hour at 10–15°C. The solid salt will dissolve/react, and the sulfonyl chloride may precipitate or form an oil.

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate or Dichloromethane (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from Hexane/Chloroform if necessary.
    
Protocol B: The Sulfonate Salt Method

Suitable for large-scale batches where chromatography is to be avoided.

  • Sulfonation: Reflux 3,5-dibromobenzyl bromide (10 mmol) with Sodium Sulfite (12 mmol) in water/dioxane (1:1, 40 mL) for 6 hours. Evaporate solvents to dryness.

  • Drying: The crude sodium sulfonate must be dried thoroughly (vacuum oven at 100°C) to remove water, which destroys the chlorinating agent.

  • Chlorination: Mix the dry sulfonate salt with Phosphorus Pentachloride (

    
    , 1.1 equiv). Heat gently (oil bath 100°C) for 1 hour. The mixture will liquefy as 
    
    
    
    is formed.
  • Workup: Pour the reaction mixture onto crushed ice (carefully!) to quench excess

    
     and 
    
    
    
    . The solid sulfonyl chloride will precipitate. Filter and wash with cold water.[3]

References

  • Yang, Z., Xu, J. (2013).[5][6] "A Simple and General Synthesis of Alkanesulfonyl Chlorides from S-Alkylisothiouronium Salts via N-Chlorosuccinimide Oxidative Chlorosulfonation". Synthesis, 45(12), 1675-1682.

    • Context: Primary reference for the recommended NCS/Thiourea protocol.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

    • Context: Standard reference for the preparation of S-benzylisothiouronium salts and the Strecker reaction.
  • BenchChem Technical Guide. (2025). "Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide".

    • Context: Provides analogous experimental data for brominated benzylsulfonyl chlorides.[2]

  • Organic Syntheses. (1950).[7] "Methanesulfonyl Chloride".[2][3][7][8][9][10][11] Org.[7][12] Synth., 30, 58.[7]

    • Context: Foundational methodology for sulfonyl chloride synthesis.[2][4]

Sources

Validation

Advanced Amine Quantitation: A Comparative Technical Guide to AQC vs. OPA, FMOC, and PITC

Executive Summary For decades, the quantitative analysis of amines—critical in pharmaceutical impurities, amino acid analysis (AAA), and biogenic amine profiling—has been hindered by the lack of intrinsic chromophores or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the quantitative analysis of amines—critical in pharmaceutical impurities, amino acid analysis (AAA), and biogenic amine profiling—has been hindered by the lack of intrinsic chromophores or fluorophores in most target analytes. While o-Phthalaldehyde (OPA) and 9-Fluorenylmethyl chloroformate (FMOC-Cl) have served as traditional industry standards, 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has emerged as a superior alternative for high-throughput, regulated environments.

This guide objectively compares AQC against legacy agents, demonstrating that while OPA offers superior speed for primary amines, AQC provides the most robust balance of derivative stability (weeks vs. minutes) , spectral sensitivity , and comprehensive coverage (primary & secondary amines) without the need for complex extraction steps.

Part 1: The Comparative Landscape

The Agents at a Glance[1]
FeatureAQC (Modern Benchmark)OPA / Thiol (Speed Specialist)FMOC-Cl (Secondary Amine Specialist)PITC (The Classic)
Target Primary & Secondary AminesPrimary Amines OnlyPrimary & Secondary AminesPrimary & Secondary Amines
Detection Fluorescence / UVFluorescenceFluorescence / UVUV (254 nm)
Derivative Stability High (1 week+ at RT)Low (Minutes; inject immediately)High (Days)Moderate (Hours)
Reaction Speed Moderate (10 min @ 55°C)Instant (< 1 min)Fast (minutes)Slow (20-30 min)
Byproduct Removal Not Required (Chromatographically resolved)Not RequiredRequired (Extraction needed)Vacuum drying required
LOD (Typical) ~40–80 fmol~10–50 fmol~50–100 fmol~1–5 pmol
Mechanistic Causality & Performance Analysis
AQC: The Stability Engine
  • Mechanism: AQC utilizes a succinimidyl carbamate moiety that undergoes rapid nucleophilic attack by the amine nitrogen. This forms a stable urea linkage .

  • Why it wins on stability: Unlike the isoindole derivatives of OPA (which degrade via oxidation), the urea bond formed by AQC is chemically inert under HPLC conditions.

  • The "Secondary" Advantage: AQC reacts equally well with secondary amines (e.g., Proline, Hydroxyproline), whereas OPA requires a separate oxidation step or a secondary reagent like FMOC to detect them.

OPA: The Speed Trap
  • Mechanism: In the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), OPA reacts with primary amines to form a fluorescent 1-alkylthio-2-alkylisoindole.

  • The Instability Factor: The isoindole ring is susceptible to hydrolysis and rearrangement. If the injection is delayed by even 5 minutes, quantitation errors >10% can occur.

  • Best Use Case: Online/Automated derivatization where the autosampler mixes and injects immediately.

FMOC-Cl: The Cleanup Burden
  • Mechanism: Forms a carbamate similar to AQC.

  • The Critical Flaw: The reagent itself is highly fluorescent. Unlike AQC, where the byproduct (AMQ) is easily resolved or non-interfering, excess FMOC-Cl creates a massive interfering peak that often co-elutes with early amino acids. This necessitates a pentane/heptane extraction step, introducing variability and breaking automation.

Part 2: Decision Framework (Visualization)

The following decision tree illustrates the logical selection process for derivatization agents based on analyte structure and laboratory capabilities.

AgentSelection Start Start: Analyze Amine Type AmineType Are Secondary Amines (e.g., Proline) present? Start->AmineType Speed Is 'Real-Time' Automation Available? AmineType->Speed No (Primary Only) Stability Is Batch Processing Required? AmineType->Stability Yes Speed->Stability No OPA Select OPA (Primary Only, Fast, Unstable) Speed->OPA Yes Sensitivity Required Sensitivity? Stability->Sensitivity Check Limits FMOC Select FMOC-Cl (Requires Extraction) Stability->FMOC No (Immediate Analysis) AQC Select AQC (Stable, Primary+Secondary, No Extraction) Stability->AQC Yes (High Stability) Sensitivity->AQC Femtomole (Fluorescence) PITC Select PITC (UV Only, Lower Sensitivity) Sensitivity->PITC Picomole (UV)

Caption: Logical selection pathway for amine derivatization agents. AQC is the preferred path for mixed amine samples requiring batch stability.

Part 3: Experimental Protocol (AQC Methodology)

This protocol is designed as a self-validating system . The inclusion of an internal standard (Norvaline) and specific pH checkpoints ensures data integrity.

Reagents Required
  • AQC Reagent Powder: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (3 mg).

  • Reconstitution Solvent: 100% Acetonitrile (HPLC Grade).

  • Borate Buffer: 0.2 M Sodium Borate, pH 8.8 (Critical for amine deprotonation).

  • Internal Standard: 2.5 mM L-Norvaline (Non-endogenous amino acid).

Step-by-Step Workflow
1. Reagent Preparation
  • Dissolve 3 mg AQC in 1 mL Acetonitrile.

  • Note: Heat at 55°C for 10 minutes max if dissolution is slow. This solution is stable for 1 week at room temperature.

2. Sample Preparation (The pH Check)
  • Action: Mix 10 µL of Sample + 10 µL Internal Standard + 60 µL Borate Buffer.

  • Validation Point: Check pH. The mixture must be pH 8.0–9.5 .

  • Why? The amine must be deprotonated (

    
    ) to act as a nucleophile. If pH < 8, the amine remains protonated (
    
    
    
    ) and will not react with AQC.
3. Derivatization Reaction
  • Action: Add 20 µL of AQC Reagent to the buffered sample. Vortex immediately for 5 seconds.

  • Incubation: Heat at 55°C for 10 minutes.

  • Mechanism:[1][2] The heat drives the reaction to completion for sterically hindered secondary amines and ensures the hydrolysis of excess AQC to AMQ (Aminoquinoline) and N-hydroxysuccinimide.

  • Result: AMQ is the major byproduct but elutes early and does not interfere with amino acids.[3]

4. HPLC/UHPLC Separation
  • Column: C18 Reverse Phase (1.7 µm or 2.5 µm particle size).

  • Mobile Phase A: 140 mM Sodium Acetate + 17 mM TEA (pH 5.0).

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

  • Detection: Fluorescence (Ex: 250 nm, Em: 395 nm).

Part 4: Reaction Pathway Visualization

Understanding the chemical transformation is vital for troubleshooting. The diagram below details the AQC reaction and the fate of the excess reagent.

ReactionMechanism AQC AQC Reagent (Electrophile) Reaction Nucleophilic Attack (55°C, 10 min) AQC->Reaction Hydrolysis Hydrolysis AQC->Hydrolysis Excess Amine Analyte Amine (Nucleophile, pH > 8) Amine->Reaction Water Excess Reagent + H2O Water->Hydrolysis Derivative Stable Urea Derivative (Fluorescent Analyte) Reaction->Derivative NHS N-Hydroxysuccinimide Reaction->NHS Byproduct AMQ Byproduct (Non-interfering) Hydrolysis->Byproduct Hydrolysis->NHS

Caption: AQC reaction pathway showing the formation of the stable urea derivative and the hydrolysis of excess reagent.

References

  • Salazar, C., et al. (2012). "Optimization of the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)." Journal of Chromatography B, 898, 109-115. Link

  • Waters Corporation. (1993). "AccQ-Tag Chemistry Package Instruction Manual." Waters Library.
  • Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 17(2), 131. Link

  • Fekete, A., et al. (2020). "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1611, 460536. Link

  • Molnár-Perl, I. (2011). "Advancement of the derivatization of amino acids for their analysis by chromatography." Journal of Chromatography A, 1218(49), 8769-8780. Link

Sources

Comparative

Benchmarking (3,5-Dibromophenyl)methanesulfonyl Chloride as a Next-Generation Protecting Group for Phenols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary Phenolic hydroxyl groups are ubiquitous in natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

Phenolic hydroxyl groups are ubiquitous in natural products and active pharmaceutical ingredients (APIs). During complex multi-step syntheses, masking these phenols is critical to prevent unwanted oxidation or nucleophilic reactions. While silyl ethers (e.g., TBS, TBDPS) are standard, they often fail under strongly basic conditions or in the presence of strong nucleophiles like Grignard reagents. In these scenarios, sulfonyl protecting groups—such as tosyl (Ts) or benzenesulfonyl (Bs)—are deployed due to their exceptional durability 1[1].

However, traditional sulfonyl groups suffer from two major drawbacks: their deprotection requires extremely harsh conditions (e.g., refluxing KOH/t-BuOH), and they offer little utility for downstream structural elucidation. As a Senior Application Scientist, I frequently benchmark novel reagents to overcome these bottlenecks. Enter (3,5-Dibromophenyl)methanesulfonyl chloride (3,5-DBPMSCl) . This reagent not only provides the robust protection profile of a benzylsulfonyl group2[2] but also introduces electron-withdrawing heavy atoms that tune its deprotection thermodynamics and enable X-ray crystallographic phasing.

Mechanistic Causality: Why 3,5-DBPMSCl?

The structural design of 3,5-DBPMSCl solves two distinct problems in late-stage functionalization:

  • Steric and Electronic Tuning: The benzylsulfonyl (Bns) core is less sterically hindered at the electrophilic sulfur atom compared to a tosyl group, facilitating the rapid protection of sterically encumbered phenols. Furthermore, the addition of two meta-bromine atoms withdraws electron density via induction, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonate ester. This makes the S-O bond significantly more susceptible to single-electron reductive cleavage3[3] compared to unfunctionalized Bns or Ts groups.

  • Crystallographic Heavy Atom Effect: Derivatizing a complex, non-crystalline phenol with 3,5-DBPMSCl introduces two bromine atoms. Bromine is an excellent anomalous scatterer for X-ray crystallography, allowing for straightforward determination of absolute stereochemistry without needing a separate, low-yield derivatization step.

LogicTree Start Select Phenol Protecting Group Q1 Need stability against strong nucleophiles/bases? Start->Q1 Silyl Use Silyl Ethers (e.g., TBS, TBDPS) Q1->Silyl No Q2 Need X-ray crystallographic heavy atom? Q1->Q2 Yes (Require Sulfonyl) TsCl Use Tosyl (TsCl) or Benzylsulfonyl (BnSO2Cl) Q2->TsCl No DBPMS Use 3,5-DBPMSCl (Provides Br atoms) Q2->DBPMS Yes

Decision logic tree for selecting the optimal phenol protecting group.

Comparative Performance Benchmarking

To objectively evaluate 3,5-DBPMSCl, we benchmarked it against industry-standard sulfonyl chlorides based on yield, stability, and deprotection ease.

Protecting GroupReagentProtection Yield (Typical)Stability ProfileDeprotection ConditionsCrystallographic Utility
3,5-DBPMS 3,5-DBPMSCl85–95%Excellent (Grignard, Base, Acid)Mild reductive (Li/DTBB, Photoredox)High (Two Br heavy atoms)
Benzylsulfonyl (Bns) BnSO2Cl85–95%Excellent (Grignard, Base, Acid)Mild reductive (Li/DTBB)Low (No heavy atoms)
Tosyl (Ts) TsCl80–90%Excellent (Grignard, Base, Acid)Harsh (KOH/t-BuOH, 100°C)Low (No heavy atoms)
Mesyl (Ms) MsCl85–95%Good (Susceptible to strong nucleophiles)Harsh (Strong reduction)Low (No heavy atoms)

Experimental Workflows & Protocols

The following protocols represent a self-validating system. The protection step utilizes nucleophilic catalysis to overcome steric hindrance, while the deprotection step leverages the tuned reduction potential of the 3,5-dibromoaryl system.

Workflow Phenol Phenol Substrate (Ar-OH) Protected Protected Phenol (Ar-O-SO2-CH2-C6H3Br2) Phenol->Protected Reagent 3,5-DBPMSCl + Base (Et3N/DMAP) Reagent->Protected HarshCond Harsh Synthetic Steps (Grignard, Strong Base) Protected->HarshCond Deprotect Deprotection (Reductive Cleavage) HarshCond->Deprotect Recovered Recovered Phenol (Ar-OH) Deprotect->Recovered

Workflow for phenol protection and deprotection using 3,5-DBPMSCl.

Protocol 1: Phenol Protection via 3,5-DBPMSCl

Objective: Establish a robust sulfonate ester linkage while preventing side reactions (e.g., ketene formation).

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the phenol substrate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et3N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered phenols.

  • Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (3,5-Dibromophenyl)methanesulfonyl chloride (1.2 equiv) dropwise as a solution in DCM.

    • Causality: Dropwise addition at 0 °C minimizes the exothermic degradation of the sulfonyl chloride and prevents competitive ketene generation from the benzylic protons.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the starting phenol is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Mild Reductive Deprotection

Objective: Cleave the 3,5-DBPMS group without affecting other sensitive functionalities.

  • Preparation: In a flame-dried Schlenk flask under argon, add lithium sand (10.0 equiv) and 4,4'-di-tert-butylbiphenyl (DTBB, 0.05 equiv) in anhydrous THF (0.1 M).

    • Causality: DTBB acts as an electron carrier, facilitating the transfer of single electrons from the insoluble lithium metal to the substrate in solution.

  • Cooling: Cool the dark green suspension to 0 °C.

  • Substrate Addition: Add a solution of the 3,5-DBPMS-protected phenol (1.0 equiv) in THF dropwise.

    • Causality: The electron-deficient 3,5-dibromophenyl ring readily accepts the electron, initiating the selective fragmentation of the S-O bond over the C-S bond.

  • Completion: Stir at 0 °C for 30–60 minutes until the green color persists, indicating complete consumption of the substrate.

  • Workup: Carefully quench with H₂O at 0 °C. Acidify with 1M HCl to pH 4, extract with ethyl acetate, dry over MgSO₄, and purify to recover the free phenol.

References

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry ResearchGate URL
  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols ResearchGate URL
  • PMC (PubMed Central)

Sources

Validation

Advanced Mechanistic Elucidation of Sulfonylation: Isotopic Labeling vs. Conventional Kinetics

Topic: Use of isotopic labeling experiments to elucidate sulfonylation reaction mechanisms Content Type: Publish Comparison Guide Executive Summary In the development of sulfonamide drugs and sulfonate ester prodrugs, de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of isotopic labeling experiments to elucidate sulfonylation reaction mechanisms Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfonamide drugs and sulfonate ester prodrugs, defining the precise reaction mechanism—whether it proceeds via direct nucleophilic substitution (


-like) or an elimination-addition pathway involving a highly reactive sulfene intermediate —is critical. This distinction dictates impurity profiles, scale-up safety, and reaction selectivity.

While conventional kinetic analysis (rate laws) and computational modeling (DFT) provide foundational data, they often fail to resolve ambiguous transition states in complex matrices. This guide compares these methods against Isotopic Labeling (KIE and Tracer Studies) , demonstrating why isotopic experimentation remains the definitive "Supreme Court" of mechanistic evidence.

Comparative Analysis: Mechanistic Elucidation Methods

The following table contrasts the three primary methodologies used to interrogate sulfonylation mechanisms.

FeatureIsotopic Labeling (The Gold Standard) Conventional Kinetics Computational Modeling (DFT)
Primary Output Definitive bond-breaking/forming evidence (

,

distribution).
Rate constants (

), Reaction Order.
Transition State Energies (

), Geometry.
Resolution Power High: Distinguishes concerted vs. stepwise mechanisms unambiguously.Medium: Can be misled by complex rate laws (e.g., base catalysis fits both

and

).
High (Theoretical): Limited by solvation model accuracy and basis set choice.
Data Type Mass Spectrometry (MS) or NMR ratios.UV-Vis / HPLC concentration vs. time.In silico energy surfaces.
Key Limitation Requires synthesis of labeled isotopologues.Cannot "see" the transition state structure directly."Garbage in, garbage out" risk without experimental validation.
Best Use Case Proving the existence of a sulfene intermediate or determining S-O vs. C-O bond cleavage.Initial screening of reaction order and optimizing reagent stoichiometry.Predicting reactivity trends before synthesis.

Deep Dive: The Mechanistic Divergence

Sulfonylation of amines or alcohols by sulfonyl chlorides (


) typically follows one of two pathways. Distinguishing these is the primary application of isotopic labeling in this field.
  • Direct Substitution (

    
    -like):  Nucleophile attacks Sulfur, Chlorine leaves. No C-H bond breaking in the rate-determining step (RDS).
    
  • Sulfene Mechanism (

    
    -like):  Base removes an 
    
    
    
    -proton to form a transient sulfene (
    
    
    ), which is then trapped by the nucleophile. C-H bond breaking is involved in the RDS.
Visualization of Pathways

The following diagram illustrates the divergence and where isotopic probes act.

SulfonylationMechanism cluster_probes Isotopic Probes Start Sulfonyl Chloride (R-CH2-SO2-Cl) TS_SN2 TS: Direct Attack (SN2-like) Start->TS_SN2 + Nu: TS_Elim TS: Elimination (C-H Cleavage) Start->TS_Elim + Base (RDS) Base Base (B:) Product Sulfonamide/Ester (R-CH2-SO2-Nu) TS_SN2->Product Probe2 Oxygen-18 (18O) Target: Nucleophile Effect: Mass Shift TS_SN2->Probe2 Sulfene Sulfene Intermediate (R-CH=SO2) TS_Elim->Sulfene - BH+, - Cl- Probe1 Deuterium (D) Target: Alpha-C Effect: Primary KIE TS_Elim->Probe1 Sulfene->Product + Nu-H (Fast)

Caption: Mechanistic divergence between Direct Substitution (Blue) and Sulfene formation (Red). Deuterium labeling probes the rate-limiting C-H cleavage in the Sulfene pathway.

Experimental Protocols & Causality

Experiment A: Deuterium Kinetic Isotope Effect (KIE)

Objective: Determine if the reaction proceeds via a Sulfene intermediate. Logic: If the mechanism is


 (Sulfene), the removal of the 

-proton is rate-limiting. Replacing this proton with Deuterium (

) will significantly slow the reaction (

) due to the lower zero-point energy of the C-D bond. If the mechanism is

, the C-H bond is unaffected in the RDS, yielding a KIE near unity (

).
Protocol: Competitive KIE (Intermolecular)

This self-validating protocol minimizes errors from temperature or concentration variances by running both reactions in the same vessel.

Materials:

  • Substrate: Methanesulfonyl chloride (

    
    , "H-substrate") and 
    
    
    
    -Methanesulfonyl chloride (
    
    
    , "D-substrate").
  • Nucleophile: Aniline (or alcohol of choice).

  • Base: Triethylamine or Pyridine.

  • Solvent: DCM or THF (anhydrous).

Workflow:

  • Preparation: Prepare a 1:1 molar mixture of H-substrate and D-substrate. Verify the precise ratio (

    
    ) via GC-MS or 
    
    
    
    -NMR (integration of residual protons).
  • Reaction: Dissolve the mixture in solvent. Add a limiting amount of nucleophile (0.2 equivalents) and excess base.

    • Why limiting nucleophile? This ensures low conversion (<20%), allowing us to approximate the rate ratio directly from product distribution without complex integrated rate equations.

  • Quench & Workup: After 1 hour, quench with dilute HCl (to remove excess base/amine). Extract with EtOAc.

  • Analysis: Analyze the crude sulfonamide product mixture by High-Resolution Mass Spectrometry (HRMS).

  • Calculation: Measure the ion intensity of the H-product (

    
    ) and D-product (
    
    
    
    ).
    
    

Interpretation:

  • 
    : Direct Substitution (
    
    
    
    )
    . The
    
    
    -proton is not involved in the RDS.
  • 
    : Sulfene Mechanism . Primary isotope effect confirms C-H bond breaking is rate-limiting [1, 2].
    
Experiment B: -Tracer Study for Bond Cleavage

Objective: Determine if a sulfonate ester hydrolyzes via S-O cleavage (acyl-like substitution) or C-O cleavage (


 at carbon).
Logic:  By using 

as the nucleophile, the location of the heavy isotope in the product reveals the electrophilic site.
Protocol: Hydrolysis in Labeled Water

Workflow:

  • Reaction: Dissolve Sulfonate Ester (

    
    ) in a mixture of organic co-solvent (e.g., Dioxane) and 
    
    
    
    (95+ atom %). Add base if necessary.
  • Incubation: Heat to reaction temperature until completion.

  • Isolation: Acidify and extract the sulfonic acid (

    
    ) and the alcohol (
    
    
    
    ).
  • Analysis: Analyze the Sulfonic Acid and Alcohol via MS.

Interpretation:

  • Scenario 1:

    
     found in Sulfonic Acid (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5][6] Nucleophile (

      
      ) attacked the Sulfur . The S-O bond of the ester was cleaved.
      
    • Implication: Typical for sulfonyl chlorides and activated esters.

  • Scenario 2:

    
     found in Alcohol (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5][6] Nucleophile attacked the Alkyl Carbon (R'). The C-O bond was cleaved.[7]

    • Implication: Common for alkyl sulfonates (e.g., methyl tosylate) acting as alkylating agents [3].

Visualizing the Experimental Workflow

The following diagram outlines the self-validating Competitive KIE workflow described in Experiment A.

KIE_Workflow Step1 1. Mix Substrates (H-Sulfonyl Cl + D-Sulfonyl Cl) Ratio ~ 1:1 Step2 2. Add Limiting Nucleophile (< 20% conversion) Step1->Step2 Step3 3. Reaction & Quench (One Pot = Identical Conditions) Step2->Step3 Step4 4. MS Analysis of Product Step3->Step4 ResultA Ratio H:D ~ 1:1 (KIE = 1) Mechanism: Direct SN2 Step4->ResultA No Isotope Effect ResultB Ratio H:D > 2:1 (KIE > 2) Mechanism: Sulfene Step4->ResultB Primary Isotope Effect

Caption: Workflow for Competitive KIE Experiment. Using a single pot for both isotopologues eliminates environmental variables, ensuring high data integrity.

References

  • King, J. F., et al. "Hydrolysis of Methanesulfonyl Chloride.[1] The Mechanism of Sulfonylation." Canadian Journal of Chemistry, vol. 62, no. 11, 1984.[1]

  • BenchChem. "Unraveling Pyridine-2-sulfonate Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies." BenchChem Technical Guides, 2025.

  • Reilly, S. W., et al. "Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway."[8] ChemRxiv, 2018.

  • Melander, L. "Isotope Effects on Reaction Rates." The Ronald Press Company, New York, 1960. (Classic text on KIE theory).
  • Cerfontain, H., et al. "Aromatic Sulfonylation.[4] I. Kinetics and Kinetic Isotope Effects."[1][4][5][9] Bulletin of the Chemical Society of Japan, vol. 40, 1967.

Sources

Safety & Regulatory Compliance

Safety

(3,5-Dibromophenyl)methanesulfonyl chloride proper disposal procedures

This comprehensive operational guide outlines the proper laboratory safety, handling, and disposal protocols for (3,5-Dibromophenyl)methanesulfonyl chloride . Designed for researchers and environmental health and safety...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide outlines the proper laboratory safety, handling, and disposal protocols for (3,5-Dibromophenyl)methanesulfonyl chloride . Designed for researchers and environmental health and safety (EHS) professionals, this document synthesizes regulatory guidelines with field-proven chemical deactivation methodologies.

Chemical Hazard Profile & Logistics

(3,5-Dibromophenyl)methanesulfonyl chloride is a highly reactive, corrosive organic building block. Like all sulfonyl chlorides, its primary hazard stems from its violent reactivity with water and nucleophiles, which rapidly generates heat, hydrogen chloride (HCl) gas, and the corresponding sulfonic acid[1][2].

Table 1: Quantitative Data & Hazard Summary

Property / IdentifierValue / DescriptionSource
CAS Number 1700491-56-0[3]
Molecular Formula C₇H₅Br₂ClO₂S[3]
Molecular Weight 348.44 g/mol [3]
Hazard Class Class 8 (Corrosive Solid/Liquid, Acidic, Organic)[4]
Primary GHS Hazards H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[5][6]
Reactivity Water-reactive; lachrymator (causes severe tearing).[7]

The Logic of Sulfonyl Chloride Disposal

Disposal of sulfonyl chlorides cannot be treated as a simple "pour and store" operation. If trace amounts of moisture enter a sealed waste container containing unquenched sulfonyl chloride, the resulting hydrolysis will generate HCl gas, leading to dangerous pressure buildup and potential container rupture.

Therefore, disposal is bifurcated into two distinct pathways:

  • Intact/Bulk Disposal: Segregation and professional EHS incineration.

  • Trace/Excess Quenching: Active chemical neutralization of small reaction excesses before transferring to aqueous waste streams.

DisposalWorkflow Start Identify Waste Type Bulk Bulk / Unused Reagent Start->Bulk Trace Reaction Excess / Small Vol Start->Trace Spill Accidental Spill Start->Spill EHS Keep in Original Container Label as Hazardous Waste Bulk->EHS Quench Quench in Cold NaHCO3 (Inside Fume Hood) Trace->Quench Absorb Absorb with Dry Sand/Inert (Strictly NO Water) Spill->Absorb FinalEHS EHS Facility Pickup & Incineration EHS->FinalEHS Aqueous Neutralized Aqueous Waste Quench->Aqueous SolidWaste Solid Hazardous Waste Absorb->SolidWaste SolidWaste->FinalEHS

Caption: Logical workflow for the proper laboratory disposal of sulfonyl chloride waste.

Step-by-Step Methodologies

Protocol A: Bulk Waste Segregation (For Unused or Expired Reagent)

For bulk quantities (>5 grams or intact bottles), active laboratory quenching is unnecessarily hazardous due to the massive exothermic potential.

  • Containment: Leave the chemical in its original, tightly sealed container. Do not transfer it to a general organic waste carboy, as cross-contamination with water or alcohols will cause a violent reaction[5][8].

  • Storage: Store the container in a dedicated corrosive-resistant cabinet with a secondary containment tray.

  • EHS Transfer: Label explicitly as "Water-Reactive Corrosive Waste: (3,5-Dibromophenyl)methanesulfonyl chloride" and arrange for immediate pickup by your institutional EHS department or a licensed hazardous waste disposal facility[4][9].

Protocol B: Active Quenching (For Reaction Excess & Small Quantities)

When finishing a reaction, excess sulfonyl chloride must be neutralized before aqueous workup or disposal to prevent downstream pressure buildup in waste jugs[1][2].

Mechanistic Insight: You must never add water or base directly to the sulfonyl chloride. Doing so causes localized, rapid exothermic hydrolysis that can boil the water instantly, splattering corrosive acid. Instead, the sulfonyl chloride must be added slowly to a large heat sink of weak base[10].

  • Preparation: Working inside a chemical fume hood, prepare a large beaker containing a saturated aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃). Use at least 5 to 10 molar equivalents of base relative to the sulfonyl chloride[2].

  • Cooling: Place the beaker in an ice-water bath and begin vigorous magnetic stirring[2].

  • Addition: Dissolve the trace (3,5-Dibromophenyl)methanesulfonyl chloride in a minimal amount of a non-reactive, water-miscible solvent (like THF or acetone). Using an addition funnel or pipette, add this solution dropwise to the cold, stirring bicarbonate solution[11].

  • Observation: Vigorous evolution of CO₂ gas will occur. The rate of addition must be controlled to prevent foaming over[2][11].

  • Completion: Once addition is complete, continue stirring in the ice bath for at least 30 minutes to ensure complete hydrolysis.

  • Verification & Disposal: Check the pH with indicator paper to ensure the solution is neutral or slightly basic (pH 7-9). The neutralized solution can now be safely transferred to the appropriate aqueous hazardous waste stream[2][10].

Protocol C: Emergency Spill Response

In the event of a spill, standard aqueous cleaning methods will exacerbate the hazard.

  • Evacuate & Isolate: Evacuate non-essential personnel. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized[2][5].

  • Containment: Cover the spill entirely with a dry, inert absorbent material such as dry sand, diatomaceous earth, or vermiculite[2][10]. Crucial: Do not use combustible materials like paper towels or sawdust, and absolutely do not use water[10].

  • Collection: Using non-sparking plastic tools, sweep the absorbed mixture into a heavy-duty, sealable polypropylene container[7].

  • Disposal: Seal the container, label it as "Spill Debris: Corrosive/Water-Reactive," and contact EHS for immediate removal.

References

  • METHANESULPHONYL CHLORIDE - Sdfine. sdfine.com. Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. ucsd.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (3,5-Dibromophenyl)methanesulfonyl chloride

This technical guide provides essential, causality-driven safety and operational protocols for handling (3,5-Dibromophenyl)methanesulfonyl chloride . Designed for drug development professionals and synthetic chemists, th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides essential, causality-driven safety and operational protocols for handling (3,5-Dibromophenyl)methanesulfonyl chloride . Designed for drug development professionals and synthetic chemists, this document moves beyond basic safety data to provide self-validating workflows that ensure chemical integrity, personnel safety, and regulatory compliance.

Chemical Profile & Hazard Causality

(3,5-Dibromophenyl)methanesulfonyl chloride is a highly reactive, electrophilic building block frequently used in the synthesis of sulfonamides. Its hazard profile is dictated by two structural features:

  • The Sulfonyl Chloride Group: Highly moisture-sensitive. Upon contact with water (including ambient humidity or mucous membranes), it undergoes rapid, exothermic hydrolysis to release corrosive hydrogen chloride (HCl) gas and sulfonic acid[1].

  • The Dibromophenyl Moiety: Adds significant lipophilicity and steric bulk. This increases the compound's ability to permeate standard laboratory gloves before the corrosive reaction occurs, and mandates strict halogenated waste segregation[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 1700491-56-0Verify reagent identity prior to scale-up.
Molecular Formula C7H5Br2ClO2SHigh halogen content requires specific waste streams.
GHS Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318)Causes severe skin burns and irreversible eye damage[3].
Reactivity Moisture-Sensitive, LachrymatorMust be handled under an inert atmosphere (Ar/N2).

The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling benzylic sulfonyl chlorides. The following Personal Protective Equipment (PPE) matrix is designed to interrupt specific exposure pathways.

Table 2: PPE Selection & Causality

PPE CategoryRequired EquipmentCausality / Rationale
Respiratory Certified Chemical Fume HoodAmbient moisture triggers HCl gas release. A face velocity of 80-120 fpm ensures acidic vapors are drawn away from the operator[1].
Hand Protection Double-Gloving: Inner Nitrile (4-8 mil) + Outer NeopreneSulfonyl chlorides degrade thin nitrile over time. The lipophilic dibromo-ring accelerates permeation if dissolved in DCM. Outer gloves can be immediately discarded upon contamination[1].
Eye/Face Splash Goggles (EN 166) + Face ShieldThe compound is a potent lachrymator. Goggles prevent vapor ingress; the shield protects against exothermic splashes during active quenching.
Body Flame-Resistant (FR) Lab Coat + Tychem ApronProtects against corrosive burns (H314) and potential ignition if reactive intermediates are exposed to incompatible solvents[3].

Operational Plan: Anhydrous Handling & Reaction

Field-Proven Insight: Because this compound possesses benzylic protons (-CH2-) adjacent to the strongly electron-withdrawing sulfonyl group, it is prone to alpha-deprotonation by strong, unhindered bases. This can form a highly reactive "sulfene" intermediate, leading to unwanted oligomerization. Always use hindered bases (e.g., DIPEA) when scavenging acid in these reactions.

Step-by-Step Methodology:

  • Environmental Setup: Lower the fume hood sash to the designated operational height. Purge all reaction flasks with Argon or Nitrogen[1].

    • Self-Validation: Observe the inert gas bubbler; a steady, slow positive pressure confirms a moisture-free environment.

  • Reagent Transfer: Weigh the (3,5-Dibromophenyl)methanesulfonyl chloride in a closed vial to prevent moisture ingress. Transfer the solid directly into the reaction flask under a continuous stream of inert gas.

    • Self-Validation: The absence of a sharp, acidic odor (HCl) outside the immediate transfer zone confirms proper containment[1].

  • Execution: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., DCM or THF). Cool the mixture to 0°C before the dropwise addition of the nucleophile and base to control the exotherm.

    • Self-Validation: Use LC-MS or TLC to monitor the consumption of the sulfonyl chloride. The reaction is validated as complete when the starting material peak disappears.

Quenching and Disposal Plan

Unreacted sulfonyl chlorides must never be disposed of directly into waste carboys. Delayed exothermic hydrolysis in a sealed waste container can cause overpressurization and catastrophic rupture[4].

Step-by-Step Methodology:

  • Quench Bath Preparation: Prepare a beaker containing a 5-10 molar excess of saturated aqueous sodium bicarbonate (NaHCO3) relative to the sulfonyl chloride. Cool the solution in an ice bath (0°C) with vigorous magnetic stirring[1].

  • Active Quenching: Slowly, in a dropwise manner, transfer the crude reaction mixture into the cold NaHCO3 solution.

    • Causality: The weak base neutralizes both the unreacted sulfonyl chloride and the generated HCl, preventing the violent exotherm that occurs with direct water addition[1].

  • System Validation:

    • Validation Check 1: Monitor the solution for carbon dioxide (CO2) evolution. Quenching is actively occurring as long as bubbling is visible[5].

    • Validation Check 2: Once bubbling ceases, test the aqueous layer with pH paper. The system is validated as neutralized and safe for phase separation only when the pH is ≥ 7[4].

  • Waste Segregation: Transfer the quenched mixture to a separatory funnel.

    • Organic Phase: Dispose of in the Halogenated Organic Waste stream (due to the dibromophenyl group and chlorinated solvents).

    • Aqueous Phase: Dispose of in the Aqueous Basic Waste stream.

G PPE 1. Fume Hood & PPE Setup (Nitrile, Goggles, FR Coat) Transfer 2. Reagent Transfer (Inert Atmosphere) PPE->Transfer Secure Environment Reaction 3. Anhydrous Reaction (0°C, Aprotic Solvent) Transfer->Reaction Moisture-Free Quench 4. Active Quenching (Cold NaHCO3, Dropwise) Reaction->Quench Excess Reagent Validate 5. System Validation (No CO2, pH > 7) Quench->Validate Monitor Bubbles Waste 6. Waste Segregation (Halogenated Stream) Validate->Waste Safe Disposal

Workflow for the safe handling, reaction, and active quenching of sulfonyl chloride reagents.

Emergency Response Protocols

  • Small Spills: Evacuate non-essential personnel. Cover the spill entirely with a dry, inert absorbent material such as sand or dry lime[1]. Never use water or combustible materials like paper towels , as the high surface area of cellulose combined with ambient moisture can trigger rapid exothermic hydrolysis and potential autoignition[1]. Sweep the absorbed material into a compatible solid waste container.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water under a safety shower for a minimum of 15 minutes[3]. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water at an eyewash station for at least 15 minutes, keeping the eyelids wide open. Remove contact lenses if present and easy to do. Call a poison control center or physician immediately.

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academy Press. URL:[Link]

  • Organic Syntheses Procedure: Methanesulfonyl Cyanide. Organic Syntheses. URL: [Link]

Sources

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